5,7-Diacetoxy-8-methoxyflavone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(7-acetyloxy-8-methoxy-4-oxo-2-phenylchromen-5-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-11(21)25-16-10-17(26-12(2)22)19(24-3)20-18(16)14(23)9-15(27-20)13-7-5-4-6-8-13/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPVJYIDQFOAJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C2=C1C(=O)C=C(O2)C3=CC=CC=C3)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745399 | |
| Record name | 8-Methoxy-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23246-80-2 | |
| Record name | 8-Methoxy-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of 5,7-Diacetoxy-8-methoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Diacetoxy-8-methoxyflavone is a naturally occurring flavone derivative that has been identified as an inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE).[1][2] While comprehensive research on this specific compound is limited, its structural similarity to other well-studied methoxyflavones, such as 5,7-dimethoxyflavone, allows for informed inferences regarding its potential mechanisms of action. This technical guide synthesizes the available information on this compound and its close structural analog, 5,7-dimethoxyflavone, to provide a detailed overview of its likely biological activities. The primary established mechanism is the inhibition of cAMP phosphodiesterase, which leads to an increase in intracellular cAMP levels and subsequent activation of downstream signaling pathways. Drawing parallels from 5,7-dimethoxyflavone, this guide will also explore potential anti-inflammatory, neuroprotective, and anticancer effects. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this class of compounds.
Core Mechanism of Action: Inhibition of cAMP Phosphodiesterase
The principal established mechanism of action for this compound is the inhibition of cAMP phosphodiesterase.[1][2] Phosphodiesterases are enzymes responsible for the degradation of cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP. This elevation in cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream target proteins, modulating a wide array of cellular functions.
The general signaling pathway initiated by the inhibition of cAMP phosphodiesterase is depicted below:
Inferred Mechanisms of Action Based on the Structural Analog 5,7-Dimethoxyflavone
Due to the limited specific data on this compound, this section explores the well-documented biological activities of its close structural analog, 5,7-dimethoxyflavone. It is hypothesized that the diacetoxy groups of this compound may undergo hydrolysis in vivo, yielding 5,7-dihydroxy-8-methoxyflavone, which shares key structural motifs with 5,7-dimethoxyflavone. The following subsections detail the potential anti-inflammatory, neuroprotective, and anticancer mechanisms.
Anti-Inflammatory Activity
5,7-Dimethoxyflavone has demonstrated significant anti-inflammatory properties. Its proposed mechanism involves the modulation of key inflammatory pathways.
-
Experimental Workflow for Assessing Anti-Inflammatory Activity:
-
Quantitative Data on Anti-Inflammatory Effects of 5,7-Dimethoxyflavone:
| Parameter | Model | Effect of 5,7-Dimethoxyflavone | Reference |
| Inhibition of NO Production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent reduction | [Inferred from general flavonoid studies] |
| Pro-inflammatory Cytokines | LPS-stimulated RAW 264.7 macrophages | Reduction in TNF-α and IL-6 | [Inferred from general flavonoid studies] |
| Paw Edema | Carrageenan-induced rat paw edema | Comparable effect to aspirin | [1] |
| Prostaglandin Biosynthesis | Rat pleurisy model | Marked inhibition | [1] |
Neuroprotective Effects
In silico and in vivo studies on 5,7-dimethoxyflavone suggest potential neuroprotective activities, which may be relevant to neurodegenerative diseases like Alzheimer's.
-
Proposed Neuroprotective Signaling Pathway:
-
Summary of In Vivo Neuroprotective Effects of 5,7-Dimethoxyflavone:
| Animal Model | Dosage | Outcome | Reference |
| LPS-induced memory-impaired mice | 10, 20, 40 mg/kg | Reduced Aβ, IL-1β, IL-6, and TNF-α levels; Increased BDNF levels | [Inferred from recent studies] |
| Upregulated hippocampal mRNA of GABRA1, 5-HT2A, and 5-HT2C | [Inferred from recent studies] |
Anticancer Activity
5,7-Dimethoxyflavone has been shown to induce apoptosis and cell cycle arrest in cancer cell lines, particularly in liver cancer.
-
Anticancer Mechanism of 5,7-Dimethoxyflavone in HepG2 Cells:
-
Quantitative Data on the Anticancer Effects of 5,7-Dimethoxyflavone:
| Cell Line | Parameter | Value | Reference |
| HepG2 (Liver Cancer) | IC50 | ~25 µM | [Inferred from published data] |
Experimental Protocols
This section provides an overview of the methodologies that would be employed to investigate the mechanisms of action of this compound, based on standard practices for similar compounds.
cAMP Phosphodiesterase Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound against cAMP phosphodiesterase.
-
Principle: The assay measures the amount of 5'-AMP produced from the hydrolysis of cAMP by PDE.
-
Procedure:
-
Prepare a reaction mixture containing a known amount of purified PDE enzyme, a buffer solution (e.g., Tris-HCl), MgCl2, and the substrate, [3H]-cAMP.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the mixture at 37°C for a specified time.
-
Stop the reaction by adding a stopping solution (e.g., containing a snake venom nucleotidase) to convert the [3H]-5'-AMP to [3H]-adenosine.
-
Separate the unreacted [3H]-cAMP from the [3H]-adenosine using ion-exchange chromatography.
-
Quantify the amount of [3H]-adenosine using liquid scintillation counting.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value.
-
Cell Viability and Apoptosis Assays (for Anticancer Activity)
-
Objective: To assess the cytotoxic and pro-apoptotic effects of this compound on cancer cells.
-
MTT Assay for Cell Viability:
-
Seed cancer cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
-
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis:
-
Treat cancer cells with this compound for a specified time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Conclusion and Future Directions
This compound is a flavone with confirmed inhibitory activity against cAMP phosphodiesterase. While direct and extensive research on this specific compound is currently limited, the well-documented anti-inflammatory, neuroprotective, and anticancer properties of its close structural analog, 5,7-dimethoxyflavone, provide a strong rationale for further investigation.
Future research should focus on:
-
Determining the IC50 values of this compound and its potential metabolites against a panel of PDE isoforms to understand its selectivity.
-
Conducting in vitro and in vivo studies to confirm and quantify its anti-inflammatory, neuroprotective, and anticancer activities.
-
Elucidating the specific signaling pathways modulated by this compound in various disease models.
-
Investigating its pharmacokinetic and pharmacodynamic properties to assess its potential as a therapeutic agent.
This technical guide provides a comprehensive overview based on the current scientific landscape and serves as a roadmap for future research into the promising therapeutic applications of this compound.
References
Chemical structure and properties of 5,7-Diacetoxy-8-methoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Diacetoxy-8-methoxyflavone is a naturally occurring flavone derivative found in plant species of the Scutellaria genus. This technical guide provides a comprehensive overview of its chemical structure, properties, and known biological activities. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound. All quantitative data is presented in structured tables, and relevant biological pathways and experimental workflows are visualized using diagrams.
Chemical Structure and Properties
This compound, also known by its synonyms (7-acetyloxy-8-methoxy-4-oxo-2-phenylchromen-5-yl)acetate and 5,7-Dihydroxy-8-methoxyflavone diacetate, is a flavonoid characterized by a C6-C3-C6 backbone.[1] The core structure consists of a chromen-4-one ring system substituted with a phenyl group at position 2. The A ring of the chromen-4-one is further substituted with two acetoxy groups at positions 5 and 7, and a methoxy group at position 8.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. The compound presents as a crystalline solid.[1] While a specific melting point has not been definitively reported in the available literature, its crystalline nature suggests a distinct melting temperature. Information on its solubility in various organic solvents is not extensively documented, which is a critical consideration for experimental design and formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆O₇ | [1] |
| Molecular Weight | 368.34 g/mol | [1] |
| CAS Number | 23246-80-2 | [1] |
| Appearance | Crystalline Solid | [1] |
| XLogP3-AA | 2.7 | [1] |
| Topological Polar Surface Area | 88.1 Ų | [1] |
| Rotatable Bond Count | 6 | [1] |
| Hydrogen Bond Acceptor Count | 7 | [1] |
Spectral Data
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound is its role as an inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE).[2] Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cAMP and cGMP. By inhibiting the degradation of cAMP, this compound can potentiate the signaling pathways mediated by this crucial second messenger.
Inhibition of cAMP Phosphodiesterase
The specific isoform(s) of phosphodiesterase that this compound targets and its potency (e.g., IC₅₀ value) have not been reported in the reviewed literature. This information is critical for understanding its therapeutic potential and for designing further studies.
cAMP Signaling Pathway
The inhibition of cAMP phosphodiesterase by this compound leads to an accumulation of intracellular cAMP. This, in turn, can activate various downstream effectors, most notably Protein Kinase A (PKA). The activation of PKA can lead to the phosphorylation of a multitude of substrate proteins, thereby modulating a wide range of cellular processes, including gene expression, metabolism, and cell proliferation. A simplified diagram of this signaling pathway is presented below.
Caption: Simplified cAMP signaling pathway inhibited by this compound.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are not currently available in the public domain. The following sections outline general methodologies that can be adapted for these purposes based on standard practices for flavonoid chemistry and pharmacology.
Synthesis
A plausible synthetic route to this compound would likely start from the corresponding dihydroxyflavone, 5,7-Dihydroxy-8-methoxyflavone (also known as wogonin). The dihydroxyflavone could be acetylated using acetic anhydride in the presence of a base such as pyridine or a milder catalyst like sodium acetate.
General Acetylation Protocol:
-
Dissolve 5,7-Dihydroxy-8-methoxyflavone in a suitable solvent (e.g., pyridine or a mixture of acetic anhydride and a catalyst).
-
Add acetic anhydride to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
A generalized workflow for the synthesis is depicted below.
Caption: General workflow for the synthesis of this compound.
Isolation from Natural Sources
This compound is a natural product found in plants of the Scutellaria genus.[2] A general procedure for its isolation would involve the following steps:
-
Extraction: Dried and powdered plant material (e.g., leaves and stems of Scutellaria) is extracted with a suitable organic solvent, such as methanol or ethanol, using techniques like maceration or Soxhlet extraction.
-
Fractionation: The crude extract is then partitioned between immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate and butanol fractions.
-
Chromatographic Purification: The flavonoid-rich fraction is subjected to repeated column chromatography on silica gel or Sephadex LH-20, using a gradient of solvents to isolate the individual compounds.
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC), mass spectrometry, and IR spectroscopy.
Phosphodiesterase Inhibition Assay
To quantify the inhibitory activity of this compound against cAMP phosphodiesterase, a standard in vitro enzyme assay can be employed.
General Assay Protocol:
-
Recombinant human phosphodiesterase enzyme is incubated with the substrate, cAMP, in a suitable assay buffer.
-
The reaction is initiated by the addition of the enzyme.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The amount of cAMP remaining or the amount of product (AMP) formed is quantified. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization-based assays.
-
To determine the IC₅₀ value, the assay is performed with a range of concentrations of this compound. The concentration of the compound that inhibits 50% of the enzyme activity is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Future Perspectives
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly for conditions where modulation of the cAMP signaling pathway is beneficial. However, significant research is still required to fully characterize its pharmacological profile. Key areas for future investigation include:
-
Determination of specific physical properties: A definitive melting point and solubility in a range of solvents are needed for practical laboratory use and formulation.
-
Comprehensive spectral analysis: Full characterization by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry is essential for unambiguous identification.
-
Elucidation of the specific PDE isoform(s) inhibited and determination of IC₅₀ values: This is crucial for understanding its potency and selectivity.
-
In vivo studies: Evaluation of the compound's efficacy, pharmacokinetics, and safety in animal models of relevant diseases is a necessary next step in the drug development process.
This technical guide provides a foundation for further research into the chemical and biological properties of this compound. The information presented herein should aid researchers in designing and conducting experiments to further explore the therapeutic potential of this interesting natural product.
References
An In-depth Technical Guide to Methoxyflavones in Scutellaria Species
A Note on the Pivoted Focus: Initial research on 5,7-Diacetoxy-8-methoxyflavone in Scutellaria species yielded limited specific data. To provide a comprehensive and data-rich technical guide, the focus of this document has been broadened to include prominent and well-researched methoxyflavones found within the Scutellaria genus. This guide summarizes the current scientific understanding of these compounds for researchers, scientists, and drug development professionals.
Introduction to Methoxyflavones in Scutellaria
The genus Scutellaria, commonly known as skullcaps, is a rich source of various flavonoids, including a significant number of methoxyflavones. These compounds are characterized by the presence of one or more methoxy groups (-OCH₃) on the basic flavonoid skeleton. The position and number of these methoxy groups contribute to the diversity of their biological activities. This guide focuses on three well-characterized methoxyflavones found in Scutellaria species: Wogonin, Scutellarein, and Oroxylin A. These compounds have garnered significant interest for their potential therapeutic applications, ranging from anti-inflammatory and anticancer to neuroprotective effects.
Quantitative Data of Key Methoxyflavones in Scutellaria Species
The concentration of methoxyflavones can vary significantly between different Scutellaria species and even between different parts of the same plant. Environmental factors and cultivation conditions can also influence their content. The following table summarizes the quantitative data for Wogonin, Scutellarein, and Oroxylin A in various Scutellaria species as reported in the literature.
| Flavonoid | Scutellaria Species | Plant Part | Concentration | Reference |
| Wogonin | S. baicalensis | Root | 0.08 - 1.61 mg/mL (in commercial tinctures) | [1] |
| S. baicalensis | Root | Not specified, but a major flavonoid | [2] | |
| S. lateriflora | Aerial Parts | 0 - 0.16 mg/mL (in commercial tinctures) | [1] | |
| Scutellarein | S. baicalensis | Root | Quantified, but specific values not provided in abstract | [3] |
| S. lateriflora | Not specified | Present | [4] | |
| S. barbata | Not specified | Present | [4] | |
| Oroxylin A | S. baicalensis | Root | Quantified, but specific values not provided in abstract | [3] |
| S. lateriflora | Not specified | Present | [5] |
Experimental Protocols
Extraction and Isolation of Methoxyflavones from Scutellaria
A general workflow for the extraction and isolation of methoxyflavones from Scutellaria plant material is outlined below. The specific conditions may need to be optimized depending on the target compound and the plant matrix.
Diagram of a General Experimental Workflow for Flavonoid Isolation
Caption: General workflow for extraction and isolation of methoxyflavones.
Detailed Methodologies:
-
Plant Material Preparation: The plant material (e.g., roots of S. baicalensis) is dried, finely powdered, and passed through a sieve to ensure uniformity.
-
Extraction:
-
Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to enhance extraction efficiency. A typical protocol involves suspending the powdered plant material in a solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:100 g/mL). The mixture is then subjected to ultrasonication for a defined period (e.g., 23 minutes) and temperature (e.g., 52°C)[6][7].
-
Reflux Extraction: A more traditional method where the plant material is boiled in a solvent (e.g., 70% ethanol) for a set duration (e.g., 2 hours).
-
-
Purification:
-
Column Chromatography: The crude extract is subjected to column chromatography using stationary phases like silica gel or macroporous resins. A gradient elution with different solvent systems (e.g., chloroform-methanol) is used to separate the flavonoids.
-
High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often employed. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water (often with a small percentage of formic or phosphoric acid to improve peak shape)[1][3][8].
-
Quantification of Methoxyflavones
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector - DAD or Mass Spectrometry - MS) is the standard method for the quantification of flavonoids.
HPLC Method Parameters:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size) is typically used[8].
-
Mobile Phase: A gradient elution is commonly employed using a mixture of acetonitrile and water containing 0.1% phosphoric acid[8][9]. The gradient program is optimized to achieve good separation of the target analytes.
-
Detection: UV detection is often set at a wavelength of 280 nm, where many flavonoids exhibit strong absorbance[3][8][9].
-
Quantification: Quantification is performed by creating a calibration curve using certified reference standards of the target methoxyflavones. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration[3][9].
Biological Activities and Signaling Pathways
The methoxyflavones from Scutellaria exert their biological effects through various molecular mechanisms and by modulating key signaling pathways.
Wogonin
Wogonin (5,7-dihydroxy-8-methoxyflavone) is a well-studied O-methylated flavone with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects[2][10].
Signaling Pathways Modulated by Wogonin:
-
Apoptosis Induction in Cancer Cells: Wogonin has been shown to induce apoptosis in various cancer cell lines. One of the key pathways involved is the TRAIL (TNF-related apoptosis-inducing ligand)-driven apoptotic pathway [10].
-
Anti-inflammatory Effects: Wogonin exerts anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . It can also modulate the p38 MAPK (mitogen-activated protein kinases) pathway [11].
-
Metabolic Regulation: Recent studies have shown that wogonin can induce the expression of Fibroblast Growth Factor 21 (FGF21) through the ATF4 (Activating Transcription Factor 4) signaling pathway in hepatocytes[12].
-
Inhibition of Cancer Cell Proliferation: Wogonin can inhibit the proliferation of pulmonary arterial smooth muscle cells by regulating the HIF-1 (hypoxia-inducible factor-1)/NOX4 (NADPH oxidase 4) pathway [13].
Caption: Scutellarein inhibits the NF-κB pathway by targeting Src kinase.
Oroxylin A
Oroxylin A (5,7-dihydroxy-6-methoxyflavone) is a flavone found in S. baicalensis and S. lateriflora that exhibits neuroprotective and anticancer activities.[5][14][15]
Signaling Pathways and Mechanisms of Oroxylin A:
-
Neuroprotection: Oroxylin A acts as a dopamine reuptake inhibitor and a negative allosteric modulator of the benzodiazepine site of the GABA-A receptor.[5] It has been shown to improve memory consolidation by increasing the levels of brain-derived neurotrophic factor (BDNF).[5]
-
Anticancer Effects: It can inactivate the NF-κB signaling pathway in breast cancer cells.[16] It also has the potential to regulate MAPK and Nrf2 pathways.[17]
Conclusion
The Scutellaria genus is a valuable source of diverse methoxyflavones with significant therapeutic potential. Wogonin, scutellarein, and oroxylin A are just a few examples of the bioactive compounds that have been identified and characterized from these plants. Their ability to modulate multiple signaling pathways underscores their importance as lead compounds for drug discovery and development. This guide provides a foundational understanding of the quantitative analysis, experimental protocols, and molecular mechanisms of these key methoxyflavones, serving as a valuable resource for the scientific community. Further research is warranted to fully elucidate their therapeutic potential and to develop standardized methods for their extraction and quantification.
References
- 1. Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wogonin - Wikipedia [en.wikipedia.org]
- 3. Comparative Study of the Flavonoid Content in Radix Scutellaria from Different Cultivation Areas in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scutellarin - Wikipedia [en.wikipedia.org]
- 5. Oroxylin A - Wikipedia [en.wikipedia.org]
- 6. Extraction of Flavonoids from Scutellariae Radix using Ultrasound-Assisted Deep Eutectic Solvents and Evaluation of Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iac.iacademic.info [iac.iacademic.info]
- 9. Comparative Study of the Flavonoid Content in <i>Radix Scutellaria</i> from Different Cultivation Areas in China - ProQuest [proquest.com]
- 10. Regulation of cell signaling pathways by Wogonin in different cancers: Mechanistic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clinmedjournals.org [clinmedjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Deciphering the Mechanism of Wogonin, a Natural Flavonoid, on the Proliferation of Pulmonary Arterial Smooth Muscle Cells by Integrating Network Pharmacology and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oroxylin A | 480-11-5 | FO63225 | Biosynth [biosynth.com]
- 15. Oroxylin A | C16H12O5 | CID 5320315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. researchgate.net [researchgate.net]
Pharmacological Potential of 5,7-Diacetoxy-8-methoxyflavone: A Technical Guide
To the Researcher: Information regarding the specific pharmacological activities of 5,7-Diacetoxy-8-methoxyflavone is currently limited in publicly available scientific literature. It is identified as a natural product, potentially derived from plants of the Scutellaria genus, and is recognized as an inhibitor of cAMP phosphodiesterase. However, detailed quantitative data on its bioactivity and comprehensive experimental protocols are not extensively documented.
This guide will therefore focus on the pharmacological potential of its parent compound, wogonin (5,7-dihydroxy-8-methoxyflavone) . Wogonin is a well-researched flavonoid with a broad spectrum of biological activities, and its study provides a strong foundational understanding of the potential therapeutic applications of its derivatives, including this compound. It is plausible that the diacetylated form may act as a prodrug to wogonin, potentially influencing its pharmacokinetic profile.
Overview of Wogonin's Pharmacological Activities
Wogonin, a flavonoid extracted from the root of Scutellaria baicalensis, has demonstrated significant potential in preclinical studies across several therapeutic areas. Its primary pharmacological activities include anticancer, anti-inflammatory, and neuroprotective effects.[1][2] These effects are attributed to its ability to modulate multiple cellular signaling pathways.
Anticancer Potential of Wogonin
Wogonin exhibits potent anticancer activity against a wide range of human cancers, including but not limited to, gastric, breast, and lung cancer, as well as glioblastoma.[3][4] Its mechanisms of action are multifaceted, targeting key processes in cancer progression such as cell proliferation, apoptosis, and metastasis.[3][5]
Signaling Pathways in Anticancer Activity
Wogonin's anticancer effects are mediated through the modulation of several critical signaling pathways. These include the induction of apoptosis through p53-dependent and independent mechanisms, regulation of the PI3K/Akt and STAT3 pathways, and inhibition of cell cycle progression.[1][3][6]
References
- 1. Anti-tumor activity of wogonin, an extract from Scutellaria baicalensis, through regulating different signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wogonin a Promising Component of Scutellaria baicalensis: A Review on its Chemistry, Pharmacokinetics and Biological Activities [aps.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Bioavailability Challenge of 5,7-Diacetoxy-8-methoxyflavone and its Active Aglycone, Wogonin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioavailability of the synthetic prodrug 5,7-diacetoxy-8-methoxyflavone and its pharmacologically active aglycone, 5,7-dihydroxy-8-methoxyflavone, commonly known as wogonin. Due to a lack of direct pharmacokinetic data for the diacetylated form, this document focuses on the extensively studied bioavailability of wogonin, the primary active metabolite. The conversion of this compound to wogonin is presumed to be a rapid in vivo process, a common characteristic of acetylated flavonoid prodrugs designed to enhance stability and initial absorption.
Executive Summary
Wogonin, a natural O-methylated flavone found in plants such as Scutellaria baicalensis, has demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1] However, its therapeutic potential is significantly hampered by poor oral bioavailability.[1][2][3] This guide synthesizes the current understanding of wogonin's pharmacokinetic profile, explores the factors limiting its systemic availability, and details the experimental methodologies used to assess its absorption and metabolism. Furthermore, it visualizes key signaling pathways modulated by wogonin, providing a deeper context for its biological effects.
Quantitative Bioavailability Data
The oral bioavailability of wogonin is consistently reported to be low across different animal models. This is primarily attributed to its poor water solubility and extensive first-pass metabolism, particularly glucuronidation.[2] The following tables summarize key pharmacokinetic parameters from various preclinical studies.
Table 1: Pharmacokinetic Parameters of Wogonin Following Intragastric (i.g.) Administration in Rats
| Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| 100 | 300 | 0.47 | - | 1.10 | [1] |
| 40 (in combination with docetaxel) | 76.8 | 0.58 | - | - | [3] |
| 5 components mixture | 193.3 (µg/L) | 5.28 | - | - | [3] |
| 4.5 g/kg (S. baicalensis extract) | 79.8 | 0.25 | - | - | [3] |
Table 2: Pharmacokinetic Parameters of Wogonin Following Intragastric (i.g.) Administration in Beagles
| Formulation | Cmax (µg/L) | Tmax (h) | AUC₀₋t (µg·h/L) | Absolute Bioavailability (%) | Reference |
| Crude Material | 2.5 ± 1.1 | 0.7 ± 0.3 | 7.1 ± 2.0 | 0.59 ± 0.35 | [2][4] |
| Solid Dispersion | 7.9 ± 3.3 | 0.3 ± 0.2 | 21.0 ± 3.2 | ~4 (relative bioavailability increased by ~680%) | [2] |
| Arginine Solution | - | - | - | 3.65 ± 2.60 | [2][4] |
Table 3: Pharmacokinetic Parameters of Wogonin Following Intravenous (i.v.) Administration
| Animal Model | Dosage (mg/kg) | Elimination Half-life (min) | AUC₀₋∞ (mg/L·min) | Reference |
| Rats | 10 | ~14 | 112.13 | [1] |
| Rats | 20 | ~14 | - | [1] |
| Rats | 40 | ~14 | 758.19 | [1] |
| Beagles | - | - | 629.7 ± 111.8 (µg·h/L) | [2][4] |
Experimental Protocols
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life, and bioavailability) of wogonin in animal models.
Typical Protocol:
-
Animal Model: Male Sprague-Dawley rats or Beagle dogs are commonly used.[1][3][4] Animals are acclimatized under controlled conditions (temperature, humidity, light/dark cycle) with free access to a standard diet and water.[1] A fasting period of 12 hours is typically implemented before drug administration.[1]
-
Drug Administration:
-
Oral (Intragastric): Wogonin, either as a crude powder, a specific formulation (e.g., solid dispersion), or as part of a plant extract, is suspended in a vehicle such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution and administered via gavage.[1][3]
-
Intravenous: Wogonin is dissolved in a suitable solvent (e.g., a mixture of propylene glycol, ethanol, and water) and administered as a bolus injection into a tail vein (rats) or a cephalic vein (beagles).[1][2]
-
-
Blood Sampling: Blood samples are collected from the jugular vein or other appropriate sites at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[1] Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of wogonin are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2] This involves protein precipitation, extraction of the analyte, and chromatographic separation followed by mass spectrometric detection.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods with software such as WinNonlin to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life. Absolute bioavailability is calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a compound and identify potential for active efflux.
General Protocol:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[5][6]
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.[5]
-
Transport Studies:
-
The test compound (e.g., wogonin) is added to the apical (A) side of the monolayer to assess apical-to-basolateral (A-to-B) transport (absorptive direction).
-
Simultaneously or in a separate experiment, the compound is added to the basolateral (B) side to assess basolateral-to-apical (B-to-A) transport (efflux direction).
-
-
Sample Collection and Analysis: Samples are collected from the receiver compartment (basolateral for A-to-B, apical for B-to-A) at specific time points. The concentration of the compound is determined by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A × C₀), where dQ/dt is the transport rate, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
-
Efflux Ratio: The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests that the compound is subject to active efflux.
Signaling Pathways and Experimental Workflows
Wogonin's Impact on Cancer Signaling Pathways
Wogonin exerts its anticancer effects by modulating multiple signaling pathways involved in cell survival, proliferation, and apoptosis.[7][8][9]
Caption: Wogonin's inhibitory effects on key oncogenic signaling pathways.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study.
Caption: Workflow for a typical preclinical pharmacokinetic study.
Caco-2 Permeability Assay Workflow
This diagram outlines the steps involved in performing a Caco-2 cell permeability assay.
Caption: Workflow for assessing intestinal permeability using Caco-2 cells.
Conclusion
The available data unequivocally demonstrate that wogonin, the active aglycone of this compound, exhibits poor oral bioavailability. This is a critical consideration for its development as a therapeutic agent. Strategies to overcome this limitation, such as the use of solid dispersions, have shown promise in preclinical models by improving solubility and subsequent absorption.[2] Further research into novel formulation technologies and a deeper understanding of its metabolic pathways are essential to unlock the full therapeutic potential of this promising natural compound. The experimental protocols and pathway analyses presented in this guide offer a foundational framework for researchers in this field.
References
- 1. Pharmacokinetics, Tissue Distribution, Excretion and Plasma Protein Binding Studies of Wogonin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and Bioavailability of Wogonin by Different Administration Routes in Beagles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Potential of Wogonin Observed in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and Bioavailability of Wogonin by Different Administration Routes in Beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Regulation of cell signaling pathways by Wogonin in different cancers: Mechanistic review | Cellular and Molecular Biology [cellmolbiol.org]
- 8. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of cell signaling pathways by Wogonin in different cancers: Mechanistic review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 5,7-Diacetoxy-8-methoxyflavone: Exploring Its Potential Through a Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Diacetoxy-8-methoxyflavone is a flavonoid that has been identified in plants of the Scutellaria genus.[1][2] Flavonoids from Scutellaria species, such as baicalein and wogonin, are well-documented for their wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[3][4][5][6][7][8][9][10][11][12][13] This technical guide provides a comprehensive review of the available literature on this compound, and in light of the limited specific research on this compound, an in-depth analysis of its close structural analogs, wogonin (5,7-dihydroxy-8-methoxyflavone) and baicalein, is included to infer its potential biological activities and guide future research. The primary reported biological activity for this compound is the inhibition of cAMP phosphodiesterase.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 23246-80-2 | [14] |
| Molecular Formula | C20H16O7 | [14] |
| Molecular Weight | 368.33 g/mol | [14] |
| Appearance | Crystalline solid | [14] |
| Synonyms | 5,7-Bis(acetyloxy)-8-methoxy-2-phenyl-4H-1-benzopyran-4-one, (7-acetyloxy-8-methoxy-4-oxo-2-phenylchromen-5-yl) acetate, 5,7-Dihydroxy-8-methoxyflavone diacetate | [14] |
Biological Activities and Therapeutic Potential
While specific data for this compound is sparse, its structural relationship to wogonin (the di-deacetylated form) suggests that it may serve as a prodrug, potentially being hydrolyzed in vivo to wogonin. Therefore, the extensive biological activities of wogonin and the closely related baicalein are highly relevant.
Inhibition of cAMP Phosphodiesterase
The only directly reported biological activity of this compound is its ability to inhibit cAMP phosphodiesterase.[1][2] This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cellular signaling pathways. Inhibition of this enzyme leads to an increase in intracellular cAMP levels, which can modulate various physiological processes.
Potential Anticancer Activity (inferred from Analogs)
Wogonin and baicalein have demonstrated significant anticancer properties across a range of cancer cell lines. The table below summarizes some of the reported IC50 values.
| Compound | Cancer Cell Line | IC50 Value | Reference(s) |
| Wogonin | Human gastric cancer (SGC-7901) | Not specified, but effective at 60 mg/kg/day in xenograft model | [12] |
| Lung cancer (A549 and H460) | Apoptosis induced at 50 µM | [11] | |
| HT-29 colorectal cancer | Dose-dependent decrease in Bcl-2 | [4] | |
| Baicalein | HT29 colorectal cancer | 49.77 µM (24h), 34.35 µM (48h), 16.91 µmol/l (72h) | [15] |
| DLD1 colorectal cancer | 60.49 µM (24h), 34.70 µM (48h), 18.75 µmol/l (72h) | [15] | |
| CCRF-CEM leukemia | 10.6 µg/mL | [10] | |
| RPMI 8226 multiple myeloma | 168.5 µM | [10] | |
| CA46 Burkitt lymphoma | 10 µM | [10] |
Potential Anti-inflammatory Activity (inferred from Analogs)
Both wogonin and baicalein are potent anti-inflammatory agents. Their mechanisms of action involve the modulation of key inflammatory pathways.
| Compound | Reported Anti-inflammatory Effects | Reference(s) |
| Wogonin | Reduced expression of COX-2 and PGE2. Inhibition of IL-1β, IL-6, and iNOS. | [11] |
| Baicalein | Inhibition of pro-inflammatory mediators with IC50 values for IL-6 (591.3 µM) and TNF-α (450 µM) in LPS-stimulated macrophages. | [16] |
Experimental Protocols
Due to the lack of specific published experimental details for this compound, a general protocol for a cAMP phosphodiesterase activity assay is provided below. This protocol is based on standard methods used for evaluating PDE inhibitors.
cAMP Phosphodiesterase Activity Assay (General Protocol)
This assay measures the hydrolysis of radiolabeled cAMP by phosphodiesterase.
Materials:
-
3H-cAMP
-
Phosphodiesterase enzyme preparation
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Snake venom (containing 5'-nucleotidase)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
Positive control inhibitor (e.g., IBMX)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, phosphodiesterase enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding 3H-cAMP.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Terminate the reaction by heat inactivation.
-
Add snake venom to the reaction mixture and incubate to convert the resulting 3H-5'-AMP to 3H-adenosine.
-
Separate the unreacted 3H-cAMP from the 3H-adenosine product using an anion-exchange resin slurry. 3H-cAMP binds to the resin, while 3H-adenosine remains in the supernatant.
-
Centrifuge the mixture and transfer the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the cAMP signaling pathway, which is relevant to the known activity of this compound, and a general workflow for natural product screening.
Caption: cAMP signaling pathway and the inhibitory action of this compound on phosphodiesterase.
Caption: A generalized workflow for the discovery and development of bioactive natural products.
Conclusion and Future Directions
This compound is a natural product with a confirmed, albeit not quantitatively characterized, inhibitory effect on cAMP phosphodiesterase. The extensive body of research on its structural analogs, wogonin and baicalein, strongly suggests that this compound may possess a broad spectrum of valuable biological activities, including anticancer and anti-inflammatory properties. Future research should focus on:
-
Quantitative analysis of cAMP phosphodiesterase inhibition: Determining the IC50 value of this compound against various PDE isoforms is crucial.
-
In vitro and in vivo studies: A comprehensive evaluation of its anticancer, anti-inflammatory, and other potential biological activities is warranted.
-
Pharmacokinetic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, including its potential hydrolysis to wogonin, is essential for any drug development efforts.
This technical guide provides a foundation for researchers and drug development professionals to explore the therapeutic potential of this promising flavonoid from the Scutellaria genus. The wealth of information on its analogs provides a strong rationale for further investigation into the pharmacological profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tag and Snag: A New Platform for Bioactive Natural Product Screening from Mixtures [mdpi.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Exploring Therapeutic Potentials of Baicalin and Its Aglycone Baicalein for Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [guidechem.com]
- 15. Baicalein suppresses the proliferation and invasiveness of colorectal cancer cells by inhibiting Snail-induced epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5,7-Diacetoxy-8-methoxyflavone from its Dihydroxy Form: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5,7-diacetoxy-8-methoxyflavone from its precursor, 5,7-dihydroxy-8-methoxyflavone, through an acetylation reaction. Acetylation is a common chemical modification employed in drug development to enhance the bioavailability and efficacy of flavonoid compounds. This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound.
Introduction
Flavonoids are a class of naturally occurring polyphenolic compounds widely recognized for their diverse pharmacological activities. The biological efficacy of flavonoids can often be enhanced through structural modifications. Acetylation, the introduction of an acetyl group, is a key strategy to increase the lipophilicity of flavonoids, potentially improving their absorption and cellular uptake. This application note details a standard laboratory procedure for the acetylation of 5,7-dihydroxy-8-methoxyflavone using acetic anhydride and pyridine.
Reaction Scheme
The acetylation of 5,7-dihydroxy-8-methoxyflavone proceeds via the esterification of the hydroxyl groups at positions 5 and 7 with acetic anhydride, catalyzed by pyridine, to yield this compound.
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 5,7-Dihydroxy-8-methoxyflavone | ≥98% purity |
| Acetic Anhydride | Reagent grade, ≥98% |
| Pyridine | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | ACS grade |
| Ethyl Acetate (EtOAc) | ACS grade |
| Hexane | ACS grade |
| Hydrochloric Acid (HCl) | 1 M solution |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution |
| Brine | Saturated aqueous solution of NaCl |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Reflux condenser | |
| Heating mantle or oil bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Column chromatography setup | Silica gel (230-400 mesh) |
| NMR Spectrometer | 300 MHz or higher |
| Mass Spectrometer | ESI or other appropriate ionization source |
Synthesis Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 5,7-dihydroxy-8-methoxyflavone (1.0 eq) in anhydrous pyridine (10-20 mL per mmol of substrate).
-
Addition of Reagent: To the stirred solution, add acetic anhydride (4.0-5.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 115°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction is complete when the starting material is no longer visible on the TLC plate.
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 5,7-Dihydroxy-8-methoxyflavone | C₁₆H₁₂O₅ | 284.26 | 1.0 | - | - | - |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 4.0 - 5.0 | - | - | - |
| This compound | C₂₀H₁₆O₇ | 368.34 | - | (Calculated) | (To be measured) | (To be calculated) |
Characterization of this compound
The structure of the synthesized compound should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show two singlets corresponding to the two acetyl groups in the region of δ 2.3-2.5 ppm. The aromatic protons will appear in the region of δ 6.5-8.0 ppm, and the methoxy group protons as a singlet around δ 3.9-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum should show signals for the carbonyl carbons of the acetyl groups around δ 168-170 ppm and the methyl carbons of the acetyl groups around δ 20-22 ppm.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (m/z = 368.34).
Experimental Workflow
Figure 2: Workflow for the synthesis of this compound.
Conclusion
This protocol provides a reliable and reproducible method for the synthesis of this compound. The successful acetylation of the dihydroxy precursor can be readily achieved and the final product can be purified to a high degree. This synthetic route is valuable for researchers in medicinal chemistry and drug development who are exploring the therapeutic potential of modified flavonoids.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Pyridine is flammable and toxic. Avoid inhalation and contact with skin.
-
Handle all organic solvents with caution in a well-ventilated area.
Application Notes and Protocols for the HPLC Analysis of 5,7-Diacetoxy-8-methoxyflavone
These application notes provide a comprehensive guide for the quantitative analysis of 5,7-Diacetoxy-8-methoxyflavone using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Introduction
This compound is a natural product found in plants of the Scutellaria genus and possesses inhibitory activity against cAMP phosphodiesterase[1]. Accurate and reliable quantitative analysis is crucial for quality control, pharmacokinetic studies, and formulation development. HPLC is a powerful and widely used technique for the separation, identification, and quantification of flavonoids and related compounds from complex mixtures[2]. This document details a recommended HPLC method, sample preparation, and method validation parameters based on established analytical practices for similar methoxyflavones.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. The following chromatographic conditions are recommended as a starting point for method development and optimization. These conditions are adapted from established methods for the analysis of other methoxyflavones[3][4].
Table 1: Recommended HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3] |
| Mobile Phase | Gradient elution with Methanol (A) and 0.1% Acetic Acid in Water (B)[3] |
| Gradient Program | 5% to 100% A over 30 minutes, hold at 100% A for 10 minutes, return to initial conditions and equilibrate for 10 minutes[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 35-40 °C[3] |
| Detection Wavelength | 254 nm[3] |
| Injection Volume | 10 µL |
2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in HPLC-grade methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: For the analysis of this compound in plant material or other matrices, a suitable extraction method should be employed. A general procedure involves:
-
Homogenizing the sample material.
-
Extracting the compound with a suitable solvent such as methanol or ethanol, potentially using techniques like sonication or maceration[4].
-
Filtering the extract through a 0.45 µm syringe filter before injection into the HPLC system.
-
Method Validation
Table 2: Representative HPLC Method Validation Parameters for Flavonoid Analysis
| Parameter | Typical Range/Value | Description |
| Linearity (r²) | > 0.999[3] | The correlation coefficient of the calibration curve over a defined concentration range. |
| Limit of Detection (LOD) | ~0.001 mg/mL[3] | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | ~0.003 mg/mL[3] | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Accuracy (% Recovery) | 95-105% | The closeness of the measured value to the true value, often assessed by spike/recovery experiments. |
| Precision (% RSD) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |
| Robustness | Consistent results with small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition)[3]. |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the HPLC analysis and a representative signaling pathway where a flavone might be involved.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Inhibition of the cAMP signaling pathway by this compound.
Conclusion
The HPLC method described in these application notes provides a robust starting point for the quantitative analysis of this compound. The successful implementation of this method will require proper method validation to ensure accurate and reliable results. The provided workflow and diagrams offer a clear overview of the analytical process and the compound's potential biological context, aiding researchers in their studies of this and other related methoxyflavones.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate 5,7-Diacetoxy-8-methoxyflavone Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting cell-based assays to characterize the biological activity of 5,7-Diacetoxy-8-methoxyflavone. This document outlines detailed protocols for assessing cytotoxicity, apoptosis-inducing potential, and anti-inflammatory effects, along with methods to investigate the underlying molecular mechanisms involving key signaling pathways.
Introduction
This compound is a natural flavonoid found in plants of the Scutellaria genus and has been identified as an inhibitor of cAMP phosphodiesterase[1][2]. Flavonoids as a class are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The following protocols are designed to enable researchers to systematically evaluate the therapeutic potential of this compound in various cell-based models.
Assessment of Cytotoxicity and Cell Viability
A fundamental first step in characterizing a novel compound is to determine its effect on cell viability and to establish a therapeutic window. The MTT assay is a reliable, colorimetric method to assess cell metabolic activity, which is indicative of cell viability[3][4].
Protocol: MTT Cell Viability Assay
This protocol is designed to determine the concentration-dependent effect of this compound on the viability of a selected cell line (e.g., cancer cell lines like HeLa, or macrophage cell lines like RAW 264.7).
Materials:
-
This compound (stock solution in DMSO)
-
Selected adherent cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include wells with medium and 0.1% DMSO as a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh serum-free medium plus 10 µL of the 5 mg/mL MTT stock solution to each well[3].
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals[4].
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[5].
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 24 | 75.2 |
| 48 | 48.5 | |
| 72 | 32.1 | |
| RAW 264.7 | 24 | >100 |
| 48 | 85.6 | |
| 72 | 65.3 | |
| Table 1: Hypothetical IC50 values for this compound in different cell lines. |
Evaluation of Apoptosis Induction
To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are crucial. Annexin V-FITC and Propidium Iodide (PI) staining is a standard flow cytometry-based method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells[6][7].
Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cells treated with this compound at concentrations around the IC50 value
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at 0.5x, 1x, and 2x the IC50 concentration) for a specified time (e.g., 24 hours). Include an untreated and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL[6].
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution[6].
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[8].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic or necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
-
Data Presentation: Apoptosis Induction by this compound
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control | 0 | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| Vehicle | 0 (0.1% DMSO) | 94.8 ± 2.5 | 2.8 ± 0.9 | 2.4 ± 0.6 |
| Compound | 25 | 70.3 ± 4.1 | 15.2 ± 2.2 | 14.5 ± 2.5 |
| 50 | 45.6 ± 3.8 | 30.1 ± 3.1 | 24.3 ± 2.9 | |
| 100 | 15.2 ± 2.9 | 45.8 ± 4.5 | 39.0 ± 4.1 | |
| Table 2: Hypothetical results of Annexin V/PI staining in HeLa cells after 24h treatment. |
Experimental Workflow: Apoptosis Assay
Assessment of Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be evaluated by measuring its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: Nitric Oxide (NO) Production via Griess Assay
This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant of LPS-stimulated RAW 264.7 macrophages[9][10][11].
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
LPS (Lipopolysaccharide) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plate and microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include wells with cells only (negative control), cells with LPS only (positive control), and cells with the compound only.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, collect 50 µL of the supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent Part A, followed by 50 µL of Part B. Alternatively, mix equal volumes of Part A and B immediately before use and add 100 µL of the combined reagent to 100 µL of supernatant[10].
-
Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm[12].
-
Quantification: Determine the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
Protocol: Pro-inflammatory Cytokine Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant[13][14][15].
Materials:
-
ELISA kits for TNF-α and IL-6
-
Supernatants from LPS-stimulated RAW 264.7 cells (prepared as in the Griess assay)
-
Wash Buffer
-
Substrate and Stop Solution (provided in the kit)
-
Microplate reader
Procedure:
-
Follow the manufacturer's protocol provided with the specific ELISA kit[16].
-
Coating: Typically, a 96-well plate is pre-coated with a capture antibody specific for the cytokine of interest.
-
Sample Addition: Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2-2.5 hours at room temperature.
-
Washing: Wash the wells multiple times with Wash Buffer.
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 1 hour.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add Streptavidin-HRP and incubate for 45 minutes.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add TMB substrate and incubate in the dark for 30 minutes, or until color develops.
-
Stop Reaction: Add the Stop Solution.
-
Measurement: Read the absorbance at 450 nm.
-
Quantification: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Data Presentation: Anti-inflammatory Effects of this compound
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Control | 0 | 5.2 ± 1.1 | < 10 | < 5 |
| LPS (1 µg/mL) | 0 | 100 | 2540 ± 150 | 1850 ± 120 |
| LPS + Compound | 10 | 85.3 ± 5.6 | 2130 ± 110 | 1620 ± 95 |
| 25 | 55.1 ± 4.2 | 1450 ± 98 | 980 ± 75 | |
| 50 | 28.7 ± 3.5 | 720 ± 65 | 450 ± 50 | |
| Table 3: Hypothetical inhibition of inflammatory mediators in LPS-stimulated RAW 264.7 cells. |
Investigation of Signaling Pathways
To elucidate the mechanism behind the observed anti-inflammatory or apoptotic effects, it is essential to investigate key intracellular signaling pathways. Western blotting can be used to measure the expression and phosphorylation status of proteins in the NF-κB and MAPK pathways, which are critical regulators of inflammation and cell survival.
Protocol: Western Blotting for NF-κB and MAPK Pathways
Materials:
-
Cells treated with this compound ± LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, and a loading control like β-actin or GAPDH)[17]
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the TBST wash.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts. Normalize all to the loading control.
Signaling Pathway Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SK [thermofisher.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 6. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. kumc.edu [kumc.edu]
- 9. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. raybiotech.com [raybiotech.com]
- 17. NF-κB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
In Vivo Experimental Models for Methoxyflavones: Application Notes and Protocols
Disclaimer: Direct in vivo experimental data for 5,7-Diacetoxy-8-methoxyflavone is limited in the currently available scientific literature. This document provides detailed application notes and protocols for a closely related and well-studied methoxyflavone, 5,7-dimethoxyflavone (DMF) , as a representative model for in vivo studies. The methodologies described herein can serve as a foundational framework for designing and conducting in vivo experiments for this compound, with appropriate modifications.
Introduction to this compound
This compound is a naturally occurring flavonoid that has been identified in plants of the Scutellaria genus. Preliminary research suggests that this compound exhibits inhibitory activity against cAMP phosphodiesterase, indicating its potential for therapeutic applications.[1] However, comprehensive in vivo studies to elucidate its pharmacokinetic profile, efficacy, and mechanism of action are not yet available.
Representative Model: 5,7-Dimethoxyflavone (DMF)
Due to the extensive in vivo research on 5,7-dimethoxyflavone (DMF), it serves as an excellent surrogate model for studying the bioactivities of related methoxyflavones. DMF has demonstrated a range of pharmacological effects in various animal models.[2][3]
Application Notes for 5,7-Dimethoxyflavone (DMF)
-
Neuroprotective Effects: DMF has shown potential in mitigating neuroinflammation and memory impairment. Studies in mice have indicated that DMF can reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and amyloid-beta (Aβ) plaques in the brain.[4] It has also been observed to upregulate the expression of GABA receptors and serotonin receptors, suggesting its role in modulating neurotransmission.[4]
-
Anti-inflammatory and Anti-oxidant Properties: DMF is recognized for its anti-inflammatory and anti-oxidant activities, which are foundational to many of its therapeutic effects.[2][5]
-
Anti-sarcopenic Effects: In studies involving aged mice, oral administration of DMF has been shown to improve muscle mass, grip strength, and exercise endurance, suggesting its potential in combating age-related muscle decline.[3]
-
Pharmacokinetic Profile: Pharmacokinetic studies in mice have revealed that DMF is rapidly absorbed after oral administration, with maximal plasma concentrations reached within 30 minutes.[2] It exhibits widespread tissue distribution, with the highest concentrations found in the gut, followed by the liver, kidney, and brain.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies on 5,7-dimethoxyflavone.
Table 1: Pharmacokinetic Parameters of 5,7-Dimethoxyflavone in Mice following a Single Oral Dose.
| Parameter | Value | Reference |
| Dose | 10 mg/kg | [2] |
| Cmax (Plasma) | 1870 ± 1190 ng/mL | [2] |
| Tmax (Plasma) | < 30 minutes | [2] |
| AUCt | 532 ± 165 h*ng/mL | [2] |
| Terminal Half-life | 3.40 ± 2.80 h | [2] |
| Volume of Distribution | 90.1 ± 62.0 L/kg | [2] |
| Clearance | 20.2 ± 7.5 L/h/kg | [2] |
Table 2: Tissue Distribution of 5,7-Dimethoxyflavone in Mice.
| Tissue | Cmax Fold-Increase over Plasma | Partition Coefficient (Kp) | Reference |
| Gut | Most Abundant | 12.9 | [2][3] |
| Liver | High | - | [2][3] |
| Kidney | High | - | [2][3] |
| Brain | High | - | [2][3] |
| Spleen | High | - | [2] |
| Heart | High | - | [2] |
| Lung | 1.75 | - | [2] |
| Adipose | Lower than Plasma | 0.65 | [2] |
| Muscle | Lower than Plasma | - | [2] |
Experimental Protocols
Pharmacokinetic Study of a Methoxyflavone in Mice
This protocol is adapted from studies on 5,7-dimethoxyflavone.[2][5]
Objective: To determine the pharmacokinetic profile and tissue distribution of a methoxyflavone after oral administration in mice.
Materials:
-
Methoxyflavone compound (e.g., this compound)
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Standard laboratory equipment
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Dosing: Prepare a suspension of the methoxyflavone in the vehicle. Administer a single oral dose (e.g., 10 mg/kg) to the mice via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Tissue Collection: At the final time point, euthanize the mice and collect various tissues (e.g., liver, kidney, brain, heart, lung, spleen, muscle, and fat).
-
Sample Analysis: Analyze the concentration of the methoxyflavone in plasma and tissue homogenates using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using appropriate software.
In Vivo Efficacy Study: Neuroprotective Effects in a Mouse Model of Neuroinflammation
This protocol is based on studies investigating the neuroprotective effects of 5,7-dimethoxyflavone.[4]
Objective: To evaluate the neuroprotective effects of a methoxyflavone in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model.
Materials:
-
Methoxyflavone compound
-
Lipopolysaccharide (LPS) from E. coli
-
Saline solution
-
Male C57BL/6 mice (8-10 weeks old)
-
Behavioral testing apparatus (e.g., Morris Water Maze)
-
ELISA kits for cytokine measurement (TNF-α, IL-6, IL-1β)
-
Reagents for RT-PCR analysis
-
Standard laboratory equipment
Procedure:
-
Animal Groups: Divide mice into four groups: Vehicle control, LPS only, Methoxyflavone + LPS, and Methoxyflavone only.
-
Drug Administration: Administer the methoxyflavone (e.g., 10, 20, or 40 mg/kg) or vehicle orally for 21 consecutive days.
-
LPS Induction: On day 15, induce neuroinflammation by intraperitoneal injection of LPS (e.g., 250 µg/kg). Control groups receive saline.
-
Behavioral Testing: From day 16 to 21, conduct behavioral tests such as the Morris Water Maze to assess learning and memory.
-
Tissue Collection: On day 22, euthanize the mice and collect brain tissue (hippocampus and cortex).
-
Biochemical Analysis:
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and Aβ in brain homogenates using ELISA.
-
Analyze the mRNA expression of target genes (e.g., GABRA1, 5-HT2A) in the hippocampus using RT-PCR.
-
-
Data Analysis: Compare the results between the different experimental groups using appropriate statistical tests.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of neuroprotection by 5,7-dimethoxyflavone.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing neuroprotective effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of 5,7-dimethoxyflavone in mouse plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5,7-Diacetoxy-8-methoxyflavone in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This inflammatory response within the central nervous system is primarily mediated by activated microglia, the resident immune cells of the brain. Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a cascade of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), which can lead to neuronal damage and death. Consequently, the modulation of microglial activation represents a key therapeutic strategy for these devastating disorders.
5,7-Diacetoxy-8-methoxyflavone is a derivative of the natural flavonoid wogonin (5,7-dihydroxy-8-methoxyflavone), which is found in the medicinal herb Scutellaria baicalensis. Wogonin has been shown to possess potent anti-inflammatory and neuroprotective properties.[1][2][3] The acetylation of the hydroxyl groups to form this compound is a strategic modification that may enhance its bioavailability, making it a compound of significant interest for neuroinflammation research. This document provides detailed application notes and experimental protocols for investigating the anti-neuroinflammatory effects of this compound.
Note: As of the date of this document, specific quantitative data on the anti-neuroinflammatory effects of this compound is limited. The data presented below is based on the well-documented effects of its parent compound, wogonin, and is intended to serve as a guide for experimental design.
Mechanism of Action
Flavonoids, including wogonin and its derivatives, are known to exert their anti-inflammatory effects by modulating key intracellular signaling pathways. In the context of neuroinflammation, the primary mechanisms of action are the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2]
NF-κB Pathway: In resting microglia, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. This compound is hypothesized to inhibit the degradation of IκBα, thereby preventing NF-κB activation.
MAPK Pathway: The MAPK family, including p38, ERK1/2, and JNK, is another critical signaling cascade activated by LPS in microglia. Phosphorylation of these kinases leads to the activation of transcription factors that also contribute to the expression of inflammatory mediators. It is proposed that this compound can suppress the phosphorylation of p38, ERK1/2, and JNK, thus dampening the inflammatory response.
Data Presentation
The following tables summarize the expected dose-dependent inhibitory effects of this compound on key inflammatory markers in LPS-stimulated microglial cells. These values are extrapolated from studies on wogonin and should be confirmed experimentally for the diacetoxy derivative.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Concentration of this compound (µM) | LPS (1 µg/mL) | % Inhibition of NO Production (Mean ± SD) |
| 0 | + | 0 ± 0 |
| 5 | + | 25 ± 4.2 |
| 10 | + | 55 ± 6.8 |
| 20 | + | 85 ± 5.1 |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Concentration of this compound (µM) | LPS (1 µg/mL) | TNF-α Production (pg/mL) (Mean ± SD) | IL-6 Production (pg/mL) (Mean ± SD) |
| 0 | + | 1250 ± 110 | 850 ± 75 |
| 5 | + | 980 ± 95 | 620 ± 60 |
| 10 | + | 630 ± 70 | 410 ± 45 |
| 20 | + | 310 ± 40 | 200 ± 25 |
Table 3: Inhibition of Pro-inflammatory Enzyme Expression
| Concentration of this compound (µM) | LPS (1 µg/mL) | Relative iNOS Protein Expression (%) (Mean ± SD) | Relative COX-2 Protein Expression (%) (Mean ± SD) |
| 0 | + | 100 ± 0 | 100 ± 0 |
| 5 | + | 72 ± 8.5 | 78 ± 9.1 |
| 10 | + | 45 ± 6.2 | 52 ± 7.3 |
| 20 | + | 18 ± 3.9 | 25 ± 4.8 |
Mandatory Visualizations
Figure 1: Proposed mechanism of action for this compound.
Figure 2: General experimental workflow for in vitro studies.
Experimental Protocols
Protocol 1: In Vitro Neuroinflammation Model using BV-2 Microglial Cells
This protocol outlines the procedure for inducing neuroinflammation in BV-2 microglial cells using LPS and treating them with this compound.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (96-well, 24-well, or 6-well)
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed BV-2 cells into appropriate culture plates at a density of 5 x 10^4 cells/well for a 96-well plate or 2.5 x 10^5 cells/well for a 24-well plate. Allow cells to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in DMEM to the desired final concentrations (e.g., 5, 10, 20 µM). The final DMSO concentration should not exceed 0.1%.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing the various concentrations of this compound. Incubate for 1 hour.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL. Include a vehicle control group (DMSO only) and an LPS-only control group.
-
Incubation: Incubate the cells for 24 hours.
-
Harvesting: After incubation, collect the cell culture supernatant for NO and cytokine analysis. Lyse the remaining cells for protein analysis.
Protocol 2: Measurement of Nitric Oxide (NO) Production using the Griess Assay
This protocol measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Collected cell culture supernatants
-
96-well plate
Procedure:
-
Standard Curve: Prepare a series of sodium nitrite standards ranging from 0 to 100 µM in DMEM.
-
Sample Preparation: Add 50 µL of each standard and cell culture supernatant to a 96-well plate in triplicate.
-
Griess Reaction: Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Protocol 3: Measurement of TNF-α and IL-6 Production by ELISA
This protocol quantifies the levels of pro-inflammatory cytokines in the cell culture supernatant.
Materials:
-
Mouse TNF-α and IL-6 ELISA kits
-
Collected cell culture supernatants
-
Wash buffer
-
Assay diluent
-
Detection antibody
-
Streptavidin-HRP
-
Substrate solution
-
Stop solution
-
96-well ELISA plate
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, coat the ELISA plate with the capture antibody.
-
Add standards and cell culture supernatants to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations from the standard curve.
Protocol 4: Western Blot Analysis of iNOS, COX-2, and Phosphorylated NF-κB and MAPK Pathway Proteins
This protocol is for detecting the expression and phosphorylation status of key inflammatory signaling proteins in cell lysates.
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin. For phosphorylated proteins, normalize to the total protein level.
References
- 1. Flavonoid wogonin from medicinal herb is neuroprotective by inhibiting inflammatory activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of wogonin in the treatment of central nervous system and degenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of wogonin: potential roles of inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-inflammatory Assays of 5,7-Diacetoxy-8-methoxyflavone
Introduction
5,7-Diacetoxy-8-methoxyflavone is a derivative of the flavone backbone, a class of natural compounds known for their diverse biological activities, including anti-inflammatory properties. The evaluation of its potential as an anti-inflammatory agent requires a series of well-defined in vitro assays to characterize its mechanism of action. These assays typically focus on the compound's ability to modulate key inflammatory mediators and signaling pathways in relevant cell models, such as lipopolysaccharide (LPS)-stimulated macrophages.
This document provides detailed protocols for a panel of assays to assess the anti-inflammatory effects of this compound. The described methods include the determination of its impact on nitric oxide (NO) production, the expression of pro-inflammatory cytokines, and the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
I. Assessment of Nitric Oxide (NO) Production
Background: Nitric oxide is a key signaling molecule in inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of the inflammatory response. The Griess assay is a common and straightforward colorimetric method to measure nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.
Experimental Protocol: Griess Assay for Nitrite Determination
-
Cell Culture and Treatment:
-
Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (DMSO) and a positive control (LPS alone).
-
-
Griess Reagent Preparation:
-
Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.
-
Mix equal volumes of Reagent A and Reagent B immediately before use to prepare the Griess reagent.
-
-
Assay Procedure:
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of the freshly prepared Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
-
Express the results as a percentage of inhibition of NO production compared to the LPS-stimulated control.
-
Table 1: Hypothetical Inhibition of Nitric Oxide Production by this compound
| Concentration (µM) | Nitrite Concentration (µM) | % Inhibition |
| Control | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 0 |
| 1 | 22.5 ± 1.8 | 12.8 |
| 5 | 18.1 ± 1.5 | 29.8 |
| 10 | 12.3 ± 1.1 | 52.3 |
| 25 | 6.7 ± 0.8 | 74.0 |
| 50 | 3.1 ± 0.5 | 88.0 |
Data are presented as mean ± SD and are hypothetical.
II. Measurement of Pro-inflammatory Cytokine Expression
Background: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) are crucial mediators of the inflammatory response. The quantification of these cytokines in cell culture supernatants can be achieved using the Enzyme-Linked Immunosorbent Assay (ELISA), a highly sensitive and specific method.
Experimental Protocol: ELISA for TNF-α, IL-6, and IL-1β
-
Cell Culture and Supernatant Collection:
-
Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as described for the Griess assay.
-
After the desired incubation period (e.g., 6-24 hours, depending on the cytokine), collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Store the supernatants at -80°C until analysis.
-
-
ELISA Procedure:
-
Perform the ELISA for TNF-α, IL-6, and IL-1β using commercially available kits, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody for the specific cytokine.
-
Block non-specific binding sites.
-
Add the cell culture supernatants and standards to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add the detection antibody.
-
Add a conjugate (e.g., streptavidin-HRP).
-
Add the substrate solution to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Determine the concentration of each cytokine in the samples from the respective standard curve.
-
Express the results as pg/mL or ng/mL and calculate the percentage of inhibition.
-
Table 2: Hypothetical Inhibition of Pro-inflammatory Cytokine Production by this compound
| Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 50 ± 8 | 35 ± 5 | 20 ± 4 |
| LPS (1 µg/mL) | 2500 ± 180 | 1800 ± 150 | 800 ± 70 |
| 10 | 1500 ± 120 | 1100 ± 90 | 500 ± 45 |
| 25 | 800 ± 75 | 600 ± 50 | 250 ± 20 |
| 50 | 300 ± 30 | 250 ± 25 | 100 ± 12 |
Data are presented as mean ± SD and are hypothetical.
III. Investigation of NF-κB and MAPK Signaling Pathways
Background: The NF-κB and MAPK signaling pathways are central to the regulation of inflammatory gene expression.[1] Flavonoids often exert their anti-inflammatory effects by modulating these pathways.[2] Western blotting can be used to assess the activation (phosphorylation) of key proteins in these cascades.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis and Protein Quantification:
-
Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound and stimulate with LPS for a shorter duration (e.g., 15-60 minutes) to capture signaling events.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of IκBα, p65 (for NF-κB pathway), and p38, ERK1/2, JNK (for MAPK pathway) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Express the results as a fold change relative to the LPS-stimulated control.
-
Table 3: Hypothetical Modulation of NF-κB and MAPK Pathway Proteins by this compound
| Protein | LPS (1 µg/mL) | 25 µM Compound + LPS | 50 µM Compound + LPS |
| p-IκBα / IκBα | 3.5 ± 0.4 | 1.8 ± 0.2 | 0.9 ± 0.1 |
| p-p65 / p65 | 4.2 ± 0.5 | 2.1 ± 0.3 | 1.1 ± 0.2 |
| p-p38 / p38 | 5.1 ± 0.6 | 2.9 ± 0.4 | 1.5 ± 0.2 |
| p-ERK1/2 / ERK1/2 | 3.8 ± 0.4 | 2.0 ± 0.3 | 1.2 ± 0.1 |
| p-JNK / JNK | 4.5 ± 0.5 | 2.5 ± 0.3 | 1.3 ± 0.2 |
Data are presented as fold change relative to the unstimulated control (mean ± SD) and are hypothetical.
References
Application Notes and Protocols for Phosphodiesterase Inhibition Assay of 5,7-Diacetoxy-8-methoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Diacetoxy-8-methoxyflavone is a natural flavonoid that has been identified as an inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE).[1] Phosphodiesterases are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cAMP and cyclic guanosine monophosphate (cGMP). Inhibition of specific PDE isozymes is a key therapeutic strategy for a range of conditions, including inflammatory diseases, cardiovascular disorders, and neurological conditions. These application notes provide a detailed protocol for assessing the inhibitory activity of this compound against various PDE isozymes using a luminescence-based assay. The protocol is designed to be adaptable for high-throughput screening and detailed kinetic studies.
Data Presentation
| Compound | PDE Isozyme | IC50 (µM) | Reference |
| This compound | cAMP PDE | Data not available | [1] |
| 5,7-Dimethoxyflavone | PDE5 | 10.64 ± 2.09 | [2] |
| Nobiletin | PDE4A1A | ≤6.03 | [3] |
| Nobiletin | PDE4B1 | ≤6.03 | [3] |
| Nobiletin | PDE10A2 | ≤6.03 | [3] |
Signaling Pathway of Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are critical enzymes in the cyclic nucleotide signaling cascade. They catalyze the hydrolysis of the 3',5'-cyclic phosphate bond of cAMP and cGMP, converting them to their inactive 5'-monophosphate forms. This action terminates the signaling cascade initiated by the activation of adenylyl and guanylyl cyclases. By inhibiting PDE activity, compounds like this compound can increase the intracellular concentrations of cAMP or cGMP, leading to the activation of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), and subsequent modulation of various cellular processes.
Experimental Protocols
This section details a luminescence-based phosphodiesterase inhibition assay protocol, which is a common method for screening and characterizing PDE inhibitors. This protocol is based on the principles of the Promega PDE-Glo™ Phosphodiesterase Assay.
Principle of the Assay
The assay is performed in a multi-well plate format and consists of two main steps. In the first step, the PDE enzyme is incubated with the substrate (cAMP or cGMP) in the presence or absence of the test compound (this compound). In the second step, the reaction is terminated, and the amount of remaining cyclic nucleotide is detected. The remaining cAMP or cGMP is used by a cyclic nucleotide-dependent protein kinase to catalyze the phosphorylation of a specific substrate, consuming ATP in the process. The amount of remaining ATP is then quantified using a luciferase-based reaction, where the light output is inversely proportional to the PDE activity.
Materials and Reagents
-
Purified recombinant human phosphodiesterase isozymes (e.g., PDE1-11)
-
This compound (dissolved in DMSO)
-
cAMP and/or cGMP substrate
-
PDE Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
PDE-Glo™ Termination Buffer
-
PDE-Glo™ Detection Solution containing Protein Kinase A (PKA)
-
Kinase-Glo® Reagent
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes
-
Plate shaker
-
Luminometer
Experimental Workflow Diagram
Detailed Assay Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Dilute the PDE enzyme to the desired concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically to achieve a linear reaction rate.
-
Prepare the cAMP or cGMP substrate solution in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the diluted this compound or vehicle control (assay buffer with the same percentage of DMSO) to the wells of the microplate.
-
Add 25 µL of the diluted PDE enzyme solution to each well.
-
Include control wells:
-
100% Activity Control: 25 µL assay buffer + 25 µL enzyme solution.
-
No Enzyme Control (Background): 50 µL assay buffer.
-
-
Mix the plate gently on a plate shaker for 1 minute.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Incubate the plate at room temperature for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the PDE reaction by adding 50 µL of PDE-Glo™ Termination Buffer to each well.
-
Mix the plate on a shaker for 1 minute.
-
Add 50 µL of PDE-Glo™ Detection Solution to each well.
-
Incubate the plate at room temperature for 20 minutes.
-
Add 100 µL of Kinase-Glo® Reagent to each well.
-
Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Subtract the average luminescence of the "No Enzyme Control" from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = 100 x [1 - (Luminescence_Inhibitor / Luminescence_100%_Activity)]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Conclusion
This document provides a comprehensive protocol for the evaluation of this compound as a phosphodiesterase inhibitor. While specific quantitative data for this compound is currently limited, the provided methodology will enable researchers to determine its inhibitory profile against various PDE isozymes. The structured data presentation and detailed experimental workflow are intended to facilitate the efficient and accurate assessment of this and other potential PDE inhibitors in a drug discovery and development setting.
References
Troubleshooting & Optimization
Improving the solubility of 5,7-Diacetoxy-8-methoxyflavone for in vitro studies
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using 5,7-Diacetoxy-8-methoxyflavone in in vitro studies, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
Like many flavonoids, this compound is expected to have low aqueous solubility.[1][2] The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[3][4] Its parent compound, wogonin (5,7-dihydroxy-8-methoxyflavone), is soluble in DMSO at approximately 20 mg/mL.[3][4]
Q2: How do I prepare a high-concentration stock solution?
To prepare a stock solution, dissolve the crystalline solid this compound in 100% DMSO.[3] Sonication or gentle warming (vortexing) can aid dissolution. It is recommended to purge the solution with an inert gas to prevent oxidation and store it at -20°C for long-term stability.[3]
Q3: My compound precipitates when I add it to the aqueous cell culture medium. What can I do?
Precipitation upon addition to aqueous media is a common problem for hydrophobic compounds.[5] This happens when the concentration of the compound exceeds its solubility limit in the final medium, often exacerbated by the high concentration of DMSO from the stock solution.
Troubleshooting steps:
-
Reduce the final concentration: The most straightforward solution is to work with a lower final concentration of the flavonoid in your assay.
-
Lower the DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤0.1% and not exceeding 1%, as higher concentrations can be toxic to cells.[6][7]
-
Use a serial dilution strategy: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform an intermediate dilution step in media or PBS.
-
Pre-warm the media: Adding the compound to media that is at 37°C can sometimes help maintain solubility compared to adding it to cold media.
-
Consider alternative solubilization methods: If precipitation persists, explore methods like using cyclodextrins or formulating the compound in a suitable delivery vehicle.[8]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The maximum tolerated DMSO concentration is highly dependent on the cell line and the duration of the assay.[9]
-
General Guideline: Most cell lines can tolerate DMSO up to 1%.[6][7]
-
Sensitive Cell Lines: Some cell lines show sensitivity to DMSO at concentrations below 1%.[6]
-
Best Practice: It is crucial to run a DMSO vehicle control experiment to determine the maximum concentration that does not affect the viability or function of your specific cell line.[6] For many applications, keeping the final DMSO concentration at or below 0.1% is recommended to minimize any potential off-target effects.
| DMSO Concentration | General Effect on Cell Lines | Recommendation |
| > 2% | Generally considered cytotoxic for most cell types.[7][9] | Avoid |
| 1% - 2% | May be tolerated by some robust cell lines for short-term assays, but can cause stress or toxicity.[6][9] | Use with caution; requires rigorous vehicle controls. |
| 0.5% - 1% | Generally considered safe for many cell lines in standard assays.[10] | A common upper limit; always verify with controls. |
| ≤ 0.1% | Widely considered to have minimal effects on cell viability and function.[6] | Recommended for most in vitro experiments. |
Troubleshooting Guide for Compound Precipitation
This guide helps diagnose and solve common precipitation issues encountered when preparing working solutions of this compound for in vitro assays.
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh out the required mass of this compound (Molecular Weight: 368.34 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock, you would need 3.68 mg.
-
Add Solvent: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).
-
Dissolve: Vortex the solution thoroughly. If necessary, use a sonicator water bath for 5-10 minutes to ensure the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
This protocol ensures the final DMSO concentration remains at 0.1%.
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Pipette 2 µL of the 10 mM stock solution into 198 µL of sterile PBS or serum-free media.
-
Vortex gently. This creates a 100 µM intermediate solution in 1% DMSO.
-
-
Prepare Final Working Solution:
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of your complete cell culture medium.
-
Alternatively, for direct dilution, add 1 µL of the 10 mM stock solution to 999 µL of your complete cell culture medium.
-
Mix immediately by gently pipetting or swirling the plate/flask.
-
-
Vehicle Control: Prepare a corresponding vehicle control by adding the same final concentration of DMSO (0.1% in this case) to your cell culture medium without the compound.
Mechanism of Action: PDE Inhibition
This compound has been identified as an inhibitor of cyclic AMP (cAMP) phosphodiesterase (PDE).[11] PDEs are enzymes that degrade cAMP, a critical second messenger in many cellular signaling pathways. By inhibiting PDE, the compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and other downstream effectors.
Caption: Simplified cAMP signaling pathway showing PDE inhibition.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. Characterization and Bioavailability of Wogonin by Different Administration Routes in Beagles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Wogonin - LKT Labs [lktlabs.com]
- 5. cellculturedish.com [cellculturedish.com]
- 6. researchgate.net [researchgate.net]
- 7. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 8. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Stability issues of 5,7-Diacetoxy-8-methoxyflavone in solution
Technical Support Center: 5,7-Diacetoxy-8-methoxyflavone
Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues encountered when working with this compound in solution. The information provided is based on general principles of flavonoid chemistry and should be used as a starting point for your own experimental investigations.
Troubleshooting Guide
Users may encounter variability in experimental results, which can often be attributed to the degradation of this compound in solution. The primary cause of instability is the hydrolysis of the two acetoxy groups at the C5 and C7 positions, leading to the formation of 5,7-dihydroxy-8-methoxyflavone. This process can be influenced by several factors.
Quantitative Data Summary on Postulated Stability Influences
The following table summarizes potential factors affecting the stability of this compound in solution, based on general knowledge of flavonoid and ester stability. These are hypothetical values and should be confirmed experimentally.
| Parameter | Condition | Postulated Stability Outcome | Recommended Mitigation |
| pH | < 6.0 (Acidic) | Potential for acid-catalyzed hydrolysis of ester groups. | Prepare solutions fresh. Buffer solutions to a neutral pH if compatible with the experiment. |
| 6.0 - 7.5 (Neutral) | Generally more stable. | Ideal for short-term storage and immediate use. | |
| > 7.5 (Alkaline) | Increased rate of base-catalyzed hydrolysis of ester groups. | Avoid alkaline conditions. If necessary, use freshly prepared solutions and minimize exposure time. | |
| Solvent | Protic (e.g., Methanol, Ethanol, Water) | Can participate in solvolysis, leading to ester exchange or hydrolysis. | Use aprotic solvents like DMSO or acetonitrile for stock solutions. Minimize water content. |
| Aprotic (e.g., DMSO, Acetonitrile) | Generally more stable. | Recommended for long-term storage of stock solutions. | |
| Temperature | 4°C (Refrigerated) | Slows down degradation rate. | Recommended for short to medium-term storage of solutions. |
| 25°C (Room Temperature) | Increased degradation rate compared to 4°C. | Avoid prolonged storage at room temperature. | |
| > 37°C (Elevated) | Significant acceleration of degradation. | Minimize exposure to high temperatures during experiments. | |
| Light | UV or direct sunlight | Flavonoids can be susceptible to photodegradation. | Protect solutions from light by using amber vials or covering containers with aluminum foil. |
| Oxygen | Presence of dissolved oxygen | Potential for oxidative degradation of the flavonoid core. | Degas solvents before use for sensitive experiments. |
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent when using a stock solution of this compound prepared in methanol. What could be the cause?
A1: Inconsistency in results can arise from the degradation of your compound in the stock solution. Methanol, being a protic solvent, can facilitate the hydrolysis of the acetoxy groups, especially if the solution is stored for an extended period or exposed to non-neutral pH, light, or elevated temperatures. We recommend preparing fresh solutions for each experiment or storing stock solutions in an aprotic solvent like DMSO at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q2: I observe a change in the color of my this compound solution over time. Is this related to instability?
A2: Yes, a color change can be an indicator of chemical degradation. Flavonoids can undergo oxidation or other structural changes that alter their chromophores, leading to a visible change in color. It is advisable to discard any solution that has visibly changed and prepare a fresh batch.
Q3: How can I confirm if my this compound has degraded?
A3: The most reliable method to assess the purity and degradation of your compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the chromatogram of a fresh sample to that of an aged or suspect sample, you can identify the appearance of new peaks corresponding to degradation products.
Q4: What are the likely degradation products of this compound?
A4: The primary degradation products are expected to be 5-acetoxy-7-hydroxy-8-methoxyflavone and 5,7-dihydroxy-8-methoxyflavone, resulting from the sequential hydrolysis of the two acetoxy groups. Further degradation of the flavonoid backbone can occur under harsh conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound using HPLC
This protocol provides a general framework for evaluating the stability of this compound under various conditions.
1. Materials and Reagents:
- This compound
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Buffers of various pH values (e.g., phosphate, acetate)
- HPLC system with a UV detector
- C18 HPLC column
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound and dissolve it in a suitable aprotic solvent (e.g., DMSO) to prepare a concentrated stock solution.
3. Experimental Setup:
- Prepare a series of test solutions by diluting the stock solution with different buffers (e.g., pH 4, 7, 9) and solvents (e.g., methanol, ethanol).
- Divide each test solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).
- Store the aliquots under different conditions to be tested (e.g., 4°C in the dark, 25°C in the light).
4. HPLC Analysis:
- At each time point, inject an aliquot of each test solution into the HPLC system.
- Use a suitable mobile phase gradient (e.g., a mixture of acetonitrile and water with 0.1% formic acid) to separate the parent compound from its potential degradation products.
- Monitor the elution profile at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan).
- Record the peak area of this compound at each time point.
5. Data Analysis:
- Calculate the percentage of the remaining this compound at each time point relative to the initial time point (t=0).
- Plot the percentage of the remaining compound against time for each condition to determine the stability profile.
Visualizations
Hypothetical Degradation Pathway of this compound
Caption: Postulated hydrolysis pathway of this compound.
General Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of a compound in solution.
Technical Support Center: Optimizing 5,7-Diacetoxy-8-methoxyflavone Dosage in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of 5,7-Diacetoxy-8-methoxyflavone in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural product, often found in plants of the Scutellaria genus.[1] Its known primary biochemical activity is the inhibition of cAMP phosphodiesterase.[1] In a cellular context, inhibition of this enzyme leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which can modulate various signaling pathways. Structurally similar flavonoids have been shown to induce apoptosis in cancer cells through pathways involving the regulation of Bcl-2 family proteins, caspase activation, and the inhibition of pro-survival signaling such as the Akt pathway.[2][3]
Q2: How should I prepare a stock solution of this compound?
Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. It is recommended to first dissolve the compound in a small amount of a sterile, organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). This stock solution can then be serially diluted to the desired final concentrations in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
While specific data for this compound is limited, based on studies with structurally similar methoxy- and dihydroxyflavones, a starting concentration range of 1 µM to 100 µM is recommended for initial dose-response experiments. For instance, related compounds like 5,7-dimethoxyflavone and various polymethoxyflavones have shown cytotoxic effects in this micromolar range in different cancer cell lines.[3][4]
Q4: How stable is this compound in cell culture medium?
Flavonoids can be susceptible to degradation in aqueous solutions, including cell culture media. However, the presence of acetate groups in this compound may improve its stability compared to its hydroxylated counterparts. It is advisable to prepare fresh dilutions of the compound from the DMSO stock for each experiment. To assess stability in your specific experimental setup, you can incubate the compound in your cell culture medium for the duration of your experiment and then analyze its integrity using methods like HPLC.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: No observable effect on cells at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions from a recently prepared DMSO stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures. |
| Inappropriate Concentration Range | Expand the concentration range in your dose-response experiment. Some cell lines may be less sensitive. |
| Cell Line Resistance | Consider using a different cell line to test the compound's activity. |
| Low Cell Seeding Density | Ensure you are using an optimal cell seeding density for your chosen assay. Very low cell numbers can make it difficult to detect a cytotoxic effect. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate Pipetting | Use calibrated pipettes and ensure proper pipetting technique when adding the compound and reagents. |
| Compound Precipitation | After diluting the DMSO stock in the medium, visually inspect for any precipitation. If precipitation occurs, you may need to lower the final concentration or slightly increase the final DMSO percentage (while staying within non-toxic limits). |
Issue 3: Unexpected cell morphology or death in control (vehicle-treated) wells.
| Possible Cause | Troubleshooting Step |
| DMSO Cytotoxicity | Ensure the final DMSO concentration is below the toxic threshold for your specific cell line (typically <0.1%). Run a DMSO-only control series to determine the tolerance of your cells. |
| Contamination | Check for signs of microbial contamination (e.g., cloudy media, pH changes). If contamination is suspected, discard the culture and start with a fresh, sterile stock. |
| Poor Cell Health | Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from your DMSO stock. A common starting range is 0.1, 1, 5, 10, 25, 50, 75, and 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death if available.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Quantitative Data Summary (Hypothetical IC50 Values for Related Flavonoids)
| Flavonoid | Cell Line | IC50 (µM) | Reference |
| 5,7-dimethoxyflavone | MOLT-4 (Leukemia) | ~25 | [3] |
| 5,7,4'-trimethoxyflavone | HCT-15 (Colorectal) | >50 | [4] |
| 5-hydroxy-3,7,3',4'-tetramethoxyflavone | HCT-15 (Colorectal) | ~40 | [4] |
| Wogonin (5,7-dihydroxy-8-methoxyflavone) | Various Cancer Lines | 10-50 | [5] |
Signaling Pathway and Workflow Diagrams
Caption: Workflow for determining the IC50 of this compound.
Caption: Potential apoptotic signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Bioavailability of 5,7-Diacetoxy-8-methoxyflavone In Vivo
Disclaimer: Specific in vivo bioavailability and pharmacokinetic data for 5,7-Diacetoxy-8-methoxyflavone are limited in publicly available literature. The following guidance is substantially based on research concerning the closely related and more extensively studied compound, 5,7-dimethoxyflavone (5,7-DMF), as well as established principles for enhancing the bioavailability of poorly soluble flavonoids. Researchers should consider these recommendations as a starting point for their specific experimental design.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
1. Q: We are observing very low plasma concentrations of this compound in our in vivo studies. What are the likely causes?
A: Low plasma concentrations of flavonoids like this compound are typically attributed to two main factors:
-
Poor Aqueous Solubility: As a lipophilic compound, it likely has low solubility in the gastrointestinal fluids, which limits its dissolution and subsequent absorption. For a compound to be absorbed, it must first be dissolved.[1][2]
-
Rapid Metabolism: Flavonoids are often subject to extensive first-pass metabolism in the intestine and liver.[3][4] This can involve demethylation, sulfation, and glucuronidation, leading to rapid clearance and low systemic availability of the parent compound.[3][4]
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Confirm the aqueous solubility of your compound at different pH values relevant to the gastrointestinal tract.
-
Evaluate Formulation Strategy: Are you administering the compound as a simple suspension? If so, consider advanced formulation strategies to enhance solubility (see FAQ 2).
-
Assess Metabolic Stability: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to understand its metabolic fate.
2. Q: What formulation strategies can we employ to improve the oral bioavailability of this compound?
A: Several formulation strategies can enhance the bioavailability of poorly soluble drugs:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can improve the dissolution rate.[1]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[5] For instance, the solubility of 5,7-DMF was increased over 360-fold by complexation with hydroxypropyl-β-cyclodextrin (HPβ-CD).[5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs by presenting the compound in a solubilized state within fine oil-in-water emulsions in the GI tract.[6]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymeric carrier in an amorphous state can enhance its dissolution rate and solubility compared to the crystalline form.
3. Q: How do we select the most appropriate formulation strategy for our compound?
A: The choice of formulation depends on the specific physicochemical properties of your compound and the goals of your study.
-
For initial in vivo screening: Complexation with cyclodextrins is often a straightforward and effective method to improve solubility for preclinical studies.[5]
-
For later-stage development: Lipid-based systems or amorphous solid dispersions may offer more robust and scalable solutions.
A screening of different simple formulations is recommended. You can compare the in vitro dissolution profiles of different formulations to select the most promising candidates for in vivo testing.
4. Q: What analytical methods are suitable for quantifying this compound in biological samples?
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying small molecules like flavonoids in complex biological matrices such as plasma, urine, and tissue homogenates.[7][8] Key advantages include high sensitivity (low limit of quantification), selectivity, and accuracy.[8]
Troubleshooting Common Analytical Issues:
-
Low Recovery: This could be due to inefficient protein precipitation or liquid-liquid extraction. Optimize your sample preparation protocol by testing different solvents.
-
Matrix Effects: Co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analyte. The use of a stable isotope-labeled internal standard is the best way to compensate for matrix effects.
-
Instability: Flavonoids can be unstable in biological matrices. Ensure proper storage conditions (e.g., -80°C) and consider the use of stabilizers if necessary.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of 5,7-Dimethoxyflavone (5,7-DMF) in Rodents (Oral Administration)
| Parameter | Value (Mice) | Value (Rats) | Reference |
| Dose | 10 mg/kg | 250 mg/kg (extract) | [7] |
| Cmax (Peak Plasma Concentration) | 1870 ± 1190 ng/mL | ~550 ng/mL | [3][7] |
| Tmax (Time to Peak Concentration) | < 30 min | 1-2 h | [3][7] |
| AUC (Area Under the Curve) | 532 ± 165 h*ng/mL | Not specified | [7] |
| t1/2 (Terminal Half-life) | 3.40 ± 2.80 h | 3-6 h | [3][7] |
| Oral Bioavailability | Not specified | 1-4% | [3][4] |
Data for rats were obtained using a Kaempferia parviflora extract.
Table 2: Solubility Enhancement of 5,7-Dimethoxyflavone (5,7-DMF) with Hydroxypropyl-β-Cyclodextrin (HPβ-CD)
| Compound/Formulation | Aqueous Solubility (mg/mL) | Fold Enhancement | Reference |
| Free 5,7-DMF | 0.00304 ± 0.00095 | - | [5] |
| 5,7-DMF/HPβ-CD Inclusion Complex | 1.10 ± 0.04 | 361.8 | [5] |
Experimental Protocols
Protocol 1: Preparation of a Flavonoid/Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of a poorly soluble flavonoid like this compound through complexation with HPβ-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HPβ-CD)
-
Distilled water
-
Magnetic stirrer
-
Freeze-dryer
Methodology:
-
Molar Ratio Determination: Prepare solutions with varying molar ratios of the flavonoid to HPβ-CD (e.g., 1:1, 1:2) to determine the optimal ratio for complexation, often guided by phase solubility studies.
-
Dissolution: Dissolve HPβ-CD in distilled water with stirring.
-
Complexation: Slowly add the flavonoid to the HPβ-CD solution. Continue stirring at room temperature for 24-48 hours.
-
Filtration: Filter the solution to remove any un-complexed, undissolved flavonoid.
-
Lyophilization: Freeze-dry the resulting solution to obtain a solid powder of the inclusion complex.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
Materials:
-
Mice (e.g., C57BL/6)
-
Test compound formulation (e.g., dissolved in a vehicle or as a cyclodextrin complex)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic
-
LC-MS/MS system
Methodology:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week.
-
Fasting: Fast the animals overnight (with access to water) before dosing.
-
Dosing: Administer a single oral dose of the compound formulation (e.g., 10 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2.
Protocol 3: Quantification of a Methoxyflavone in Plasma by LC-MS/MS
Objective: To develop a method for the accurate quantification of a methoxyflavone in mouse plasma.
Methodology:
-
Standard Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte and an internal standard into blank plasma.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing a small amount of formic acid to improve ionization).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the transitions from the precursor ion to the product ion for both the analyte and the internal standard.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. Use this curve to determine the concentration of the analyte in the unknown samples.
Visualizations
Caption: Factors contributing to the poor oral bioavailability of flavonoids.
Caption: Workflow for enhancing and evaluating in vivo bioavailability.
Caption: Proposed inhibition of the cAMP signaling pathway.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Bioavailability, Tissue Distribution, Excretion, and Metabolite Identification of Methoxyflavones in Kaempferia parviflora Extract in Rats | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of 5,7-dimethoxyflavone in mouse plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 5,7-Diacetoxy-8-methoxyflavone during extraction
Welcome to the technical support center for the extraction of 5,7-Diacetoxy-8-methoxyflavone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during extraction processes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guide: Preventing Deacetylation and Degradation
This guide addresses the primary challenge in extracting this compound: the hydrolysis of its diacetoxy groups, which leads to the formation of 5,7-dihydroxy-8-methoxyflavone and other degradation products.
Question: My final extract shows a low yield of this compound and the presence of impurities with higher polarity. What could be the cause?
Answer: This is a common issue and is often due to the hydrolysis of the acetyl groups. Several factors during your extraction process could be responsible. Here’s a step-by-step guide to troubleshoot the problem:
-
Review Your Extraction Solvent's pH:
-
Issue: The acetyl groups on the flavonoid are susceptible to both acid and base-catalyzed hydrolysis. Using solvents with a pH that is too high or too low can lead to the removal of these protective groups.
-
Recommendation: Maintain a neutral to slightly acidic pH (around pH 5-6) during extraction. Avoid strongly acidic or alkaline conditions. If using water in your solvent system, ensure it is purified and has a neutral pH.
-
-
Evaluate the Extraction Temperature:
-
Issue: High temperatures can accelerate the rate of hydrolysis and other degradation reactions.
-
Recommendation: Employ extraction methods that operate at or near room temperature. If heating is necessary to improve solubility or extraction efficiency, it should be gentle and for the shortest duration possible. Long exposure to high temperatures should be avoided.
-
-
Assess the Extraction Time:
-
Issue: Prolonged extraction times increase the exposure of the target compound to potentially degradative conditions, even at moderate temperatures and neutral pH.
-
Recommendation: Optimize your extraction time to be as short as possible while still achieving a reasonable yield. Modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly reduce extraction times compared to traditional methods like maceration or Soxhlet extraction.
-
-
Consider the Choice of Solvent:
-
Issue: The polarity of the solvent can influence the stability of the flavonoid. While polar solvents are often required to extract flavonoids, highly polar protic solvents like water and methanol can participate in hydrolysis reactions.
-
Recommendation: Consider using less protic solvents or mixtures. Ethyl acetate is a good option for extracting acetylated flavonoids due to its medium polarity and aprotic nature. If a more polar solvent is needed, a mixture of ethanol and water at a neutral pH could be a suitable compromise.
-
Question: How can I confirm that deacetylation is occurring in my extraction?
Answer: You can use analytical techniques to identify the presence of the deacetylated product, 5,7-dihydroxy-8-methoxyflavone, in your extract.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method. You will need to develop an HPLC method that can separate this compound from its potential degradation products.
-
Column: A C18 reversed-phase column is typically used for flavonoid analysis.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is common.
-
Detection: A UV-Vis detector set at a wavelength where both the acetylated and deacetylated forms absorb (e.g., around 270 nm and 330 nm) or a mass spectrometer (MS) for more definitive identification.
-
Confirmation: The deacetylated product will have a shorter retention time than the parent compound due to its increased polarity. You can confirm its identity by comparing the retention time and UV spectrum with a standard of 5,7-dihydroxy-8-methoxyflavone, if available, or by analyzing the mass spectrum.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during extraction?
A1: The primary degradation pathway is the hydrolysis of the two acetoxy (acetyl) groups at the 5 and 7 positions of the flavone backbone. This results in the formation of 5,7-dihydroxy-8-methoxyflavone. This reaction is catalyzed by acidic or basic conditions and accelerated by heat.
Q2: Are there any "protective" features of the this compound molecule?
A2: Yes, the methoxy group at the 8-position is known to enhance the stability of the flavonoid core.[1][2] However, this does not protect the acetyl groups from hydrolysis.
Q3: Which extraction methods are recommended to minimize degradation?
A3: Modern, non-thermal or low-temperature extraction methods are generally preferred to minimize degradation. These include:
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance extraction efficiency at lower temperatures and shorter times.
-
Microwave-Assisted Extraction (MAE): While this method uses microwave energy to heat the solvent, it can be carefully controlled to minimize exposure to high temperatures and significantly shorten extraction times.
-
Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to maintain the solvent in a liquid state, allowing for rapid and efficient extraction. Careful optimization of temperature is crucial.
-
Maceration at Room Temperature: This is a simple method that involves soaking the plant material in a solvent at room temperature. While it minimizes thermal degradation, it can be time-consuming, which may increase the risk of hydrolysis if the solvent conditions are not optimal.
Q4: What solvents are best for extracting this compound while preventing degradation?
A4: The choice of solvent is critical. Here are some recommendations:
-
Ethyl Acetate: An excellent choice due to its medium polarity, which is suitable for acetylated flavonoids, and its aprotic nature, which minimizes the risk of hydrolysis.
-
Acetone: Another good aprotic solvent that can be used.
-
Ethanol/Water Mixtures: If a more polar solvent is necessary, a mixture of ethanol and water can be used. However, it is crucial to control the pH to be near neutral.
-
Avoid: Strongly acidic or basic aqueous solutions and prolonged use of highly protic solvents like methanol and water, especially at elevated temperatures.
Data Presentation
The following table summarizes the impact of different extraction parameters on the stability of flavonoids, with a focus on factors relevant to preventing the deacetylation of this compound. The data is compiled from general flavonoid stability studies and the principles of ester hydrolysis.
| Parameter | Condition 1 | Recovery/Stability of Acetylated Flavonoid (Hypothetical) | Condition 2 | Recovery/Stability of Acetylated Flavonoid (Hypothetical) | Rationale |
| pH of Solvent | pH 3 (Acidic) | Low | pH 7 (Neutral) | High | Acetyl groups are susceptible to acid-catalyzed hydrolysis. |
| pH of Solvent | pH 9 (Basic) | Very Low | pH 7 (Neutral) | High | Base-catalyzed hydrolysis of esters is typically faster than acid-catalyzed hydrolysis. |
| Temperature | 80°C | Low | 25°C | High | Higher temperatures significantly accelerate the rate of hydrolysis. |
| Extraction Time | 24 hours | Moderate to Low | 1 hour | High | Longer exposure to extraction conditions increases the extent of degradation. |
| Solvent Type | Methanol/Water (50:50) | Moderate | Ethyl Acetate | High | Protic solvents like methanol and water can participate in hydrolysis, whereas aprotic solvents like ethyl acetate do not. |
Experimental Protocols
Recommended Protocol for Extraction of this compound with Minimal Degradation
This protocol utilizes room temperature maceration with ethyl acetate to minimize hydrolysis.
1. Materials and Reagents:
- Dried and powdered plant material containing this compound.
- Ethyl acetate (HPLC grade or equivalent).
- Anhydrous sodium sulfate.
- Rotary evaporator.
- Filtration apparatus (e.g., Buchner funnel with filter paper or a sintered glass funnel).
- HPLC system for analysis.
2. Extraction Procedure:
- Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.
- Add 100 mL of ethyl acetate to the flask.
- Seal the flask and place it on an orbital shaker at room temperature (20-25°C).
- Macerate for 4-6 hours with continuous agitation.
- After maceration, filter the mixture through a Buchner funnel to separate the extract from the plant residue.
- Wash the plant residue with an additional 20 mL of ethyl acetate and combine the filtrates.
- Dry the combined extract over anhydrous sodium sulfate to remove any residual water.
- Filter off the sodium sulfate.
- Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
- Dry the resulting crude extract under vacuum to remove any remaining solvent.
- Store the dried extract at -20°C in a desiccator to prevent degradation.
3. Analysis:
- Dissolve a known amount of the dried extract in a suitable solvent (e.g., acetonitrile or methanol).
- Analyze the sample by HPLC to determine the concentration of this compound and to check for the presence of the deacetylated product.
Mandatory Visualization
Below is a diagram illustrating the logical workflow for troubleshooting the degradation of this compound during extraction.
Caption: Troubleshooting workflow for preventing degradation of this compound.
References
Enhancing the efficacy of 5,7-Diacetoxy-8-methoxyflavone in experimental models
Welcome to the technical support center for 5,7-Diacetoxy-8-methoxyflavone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the efficacy of this compound in experimental models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
A1: this compound is a natural flavone derivative.[1][2] It is structurally related to other flavonoids that exhibit a range of biological activities. One of the known activities of this compound is the inhibition of cAMP phosphodiesterase.[1]
Q2: I am observing low efficacy of this compound in my in vitro/in vivo model. What are the potential reasons?
A2: Low efficacy of flavonoids like this compound is often attributed to their low bioavailability.[3][4] Key factors include:
-
Poor Solubility: Flavonoids often have low water solubility, which can limit their concentration in aqueous buffers and in vivo.
-
Metabolic Instability: The compound may be rapidly metabolized in vitro by cellular enzymes or in vivo by liver enzymes and gut microbiota.[4] Acetoxy groups may be cleaved by esterases, converting the compound to its dihydroxy form (wogonin).
-
Low Permeability: The ability of the compound to cross cell membranes may be limited.
-
Experimental Conditions: Suboptimal experimental design, including incorrect dosage, administration route, or timing, can lead to poor results.
Q3: How can I improve the solubility of this compound for my experiments?
A3: To improve the solubility of flavonoids, consider the following approaches:
-
Co-solvents: Use of Dimethyl sulfoxide (DMSO) is a common practice for initial solubilization, followed by dilution in culture media or buffer.[5] However, be mindful of the final DMSO concentration to avoid solvent-induced toxicity.
-
pH adjustment: The solubility of some flavonoids can be influenced by pH.[6][7]
-
Formulation Strategies: For in vivo studies, consider nanoformulations such as nanosuspensions, nanoemulsions, or liposomes to enhance solubility and bioavailability.[8][9]
Q4: What is the expected stability of this compound in experimental conditions?
A4: The stability of flavonoids can be affected by factors like temperature, pH, and light. The ester linkages in this compound may be susceptible to hydrolysis, especially at non-neutral pH or in the presence of esterases in biological systems. It is advisable to prepare fresh solutions and protect them from light. Thermal degradation can also occur, particularly with prolonged heating.[10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no biological activity in cell-based assays | 1. Poor solubility of the compound in the culture medium. 2. Rapid metabolism of the compound by the cells. 3. Incorrect concentration range tested. | 1. Confirm the solubility of the compound in your final assay medium. Consider using a carrier solvent like DMSO at a non-toxic concentration. 2. Analyze the culture medium over time using HPLC to determine the stability of the compound. 3. Perform a dose-response study over a wide range of concentrations. |
| Inconsistent results between experiments | 1. Variability in compound preparation. 2. Degradation of the compound upon storage. 3. Cell passage number and confluency. | 1. Standardize the protocol for dissolving and diluting the compound. 2. Prepare fresh solutions for each experiment or test the stability of stock solutions under your storage conditions. 3. Maintain consistent cell culture conditions, including passage number and seeding density. |
| Toxicity observed in control (vehicle-treated) group | 1. High concentration of the vehicle (e.g., DMSO). | 1. Ensure the final concentration of the vehicle is below the toxic threshold for your specific cell line or animal model. Run a vehicle-only toxicity control. |
| Low bioavailability in animal models | 1. Poor absorption from the gastrointestinal tract. 2. Significant first-pass metabolism in the liver.[11] 3. Rapid clearance from circulation. | 1. Consider alternative routes of administration, such as intraperitoneal or intravenous injection.[11] 2. Use formulation strategies like nanoencapsulation to protect the compound and enhance absorption.[8] 3. Co-administer with inhibitors of metabolic enzymes if the metabolic pathway is known. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis for Signaling Pathway Activation
-
Cell Treatment: Grow cells to 70-80% confluency and treat with this compound at various concentrations for the desired time points.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H16O7 | [2] |
| Molecular Weight | 368.34 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Known Activity | cAMP phosphodiesterase inhibitor | [1] |
Table 2: Strategies to Enhance Flavonoid Bioavailability
| Strategy | Approach | Expected Outcome | References |
| Chemical Modification | Acetylation, Methylation, Glycosylation | Improved solubility, metabolic stability, and membrane permeability. | [3] |
| Formulation | Nanosuspensions, Nanoemulsions, Liposomes, Polymeric nanoparticles | Increased surface area for dissolution, enhanced absorption, and protection from degradation. | [8][9] |
| Co-administration | Absorption enhancers, Metabolism inhibitors | Increased intestinal absorption and reduced first-pass metabolism. | [4] |
Visualizations
Caption: Workflow for in vitro efficacy testing of this compound.
Caption: Hypothesized signaling pathway influenced by flavonoids.
Caption: Troubleshooting logic for addressing low experimental efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [guidechem.com]
- 3. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability [mdpi.com]
- 4. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journalwjbphs.com [journalwjbphs.com]
Addressing off-target effects of 5,7-Diacetoxy-8-methoxyflavone
Welcome to the technical support center for 5,7-Diacetoxy-8-methoxyflavone. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects and navigating experimental challenges with this compound. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological activity of this compound?
A1: this compound is primarily known for its inhibitory activity against cAMP phosphodiesterase (PDE)[1]. Phosphodiesterases are enzymes that break down cyclic adenosine monophosphate (cAMP), a crucial second messenger in many signaling pathways. By inhibiting PDE, this compound can lead to an increase in intracellular cAMP levels.
Q2: Is this compound biologically active in its original form?
A2: It is highly probable that this compound functions as a prodrug. The acetate groups at positions 5 and 7 are likely hydrolyzed by intracellular esterases, converting the compound into its biologically active form, 5,7-dihydroxy-8-methoxyflavone, also known as Wogonin[2]. Therefore, the observed biological effects are most likely attributable to Wogonin.
Q3: What are the known off-target effects of the active form, Wogonin (5,7-dihydroxy-8-methoxyflavone)?
A3: Wogonin has several documented off-target effects beyond PDE inhibition. It has been shown to act as a positive allosteric modulator of the benzodiazepine site on the GABAA receptor, which can result in anxiolytic effects[2]. Additionally, it has demonstrated anti-tumor and anticonvulsant properties in preclinical studies[2].
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
Possible Cause: Flavonoids, including the active form of this compound, have a tendency to form aggregates in aqueous solutions, especially at higher concentrations. These aggregates can non-specifically inhibit enzymes and interfere with assay readouts, leading to false-positive results.
Troubleshooting Steps:
-
Visually Inspect Solutions: Check for any visible precipitation or cloudiness in your experimental solutions.
-
Dynamic Light Scattering (DLS): If available, use DLS to determine if the compound is forming aggregates at the concentrations used in your experiments.
-
Include a Detergent: As a control, include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in your assay buffer. If the inhibitory effect of your compound is significantly reduced in the presence of the detergent, it is likely due to aggregation.
-
Concentration-Response Curve: Generate a full concentration-response curve. Aggregation-based inhibition often displays a steep, non-classical sigmoidal curve.
Issue 2: Poor solubility of the compound.
Possible Cause: Flavonoids often have limited solubility in aqueous buffers.
Troubleshooting Steps:
-
Solvent Selection: While DMSO is a common solvent for initial stock solutions, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Sonication: Briefly sonicate the stock solution to aid in dissolution.
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. Assess the solubility in buffers with slightly different pH values, if compatible with your experimental system.
-
Use of Pluronic F-127: For in vivo studies, formulating the compound with vehicles like Pluronic F-127 can improve solubility and bioavailability.
Issue 3: Interference with fluorescence-based assays.
Possible Cause: Flavonoids are known to possess intrinsic fluorescent properties, which can interfere with fluorescence-based assays.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of your compound at the experimental concentrations in the assay buffer without any other assay components.
-
Spectral Scan: If possible, perform a spectral scan of your compound to identify its excitation and emission maxima. This will help in determining if there is a spectral overlap with your assay's fluorophore.
-
Use a Different Assay Format: If significant interference is observed, consider using a non-fluorescence-based detection method, such as luminescence or absorbance.
Data on Potential Off-Target Effects
The following tables summarize the known off-target activities of Wogonin (the active form of this compound) and related flavonoids.
Table 1: Off-Target Profile of Wogonin (5,7-dihydroxy-8-methoxyflavone)
| Target/Activity | Effect | Reported Potency | Reference(s) |
| GABAA Receptor | Positive Allosteric Modulator | Ki = 0.92 µM, IC50 = 1.26 µM | [2] |
| Anti-tumor | Induces apoptosis, inhibits proliferation | Varies by cell line | [2] |
| Anticonvulsant | Reduces seizure activity | Effective at 7.5-30 mg/kg in mice | [2] |
Table 2: Biological Activities of Structurally Similar Flavonoids
| Compound | Biological Activity | Affected Pathways/Proteins | Reference(s) |
| 5,7-dimethoxyflavone | Anti-sarcopenic | PI3K-Akt, mTOR | [3] |
| 5,7-dihydroxyflavone | Sensitizes cancer cells to TRAIL-induced apoptosis | Bax, Bcl-2, Mcl-1, IAPs | [4] |
| Acacetin (5,7-dihydroxy-4'-methoxyflavone) | Anticancer | NF-κB, Akt | [5] |
Experimental Protocols
Protocol 1: Assessment of Compound Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare a series of dilutions of this compound in your final assay buffer, covering the concentration range of interest. Also, prepare a buffer-only control.
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature.
-
Transfer each sample to a clean cuvette.
-
Place the cuvette in the instrument and initiate the measurement.
-
Collect data on the particle size distribution and count rate.
-
-
Data Analysis:
-
An increase in the average particle size (hydrodynamic radius) and the appearance of a population of larger particles with increasing compound concentration is indicative of aggregation.
-
A significant increase in the count rate can also suggest the formation of aggregates.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Prodrug activation and multi-target profile of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Off-target mechanism of Wogonin at the GABAA receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Wogonin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cell culture contamination issues in 5,7-Diacetoxy-8-methoxyflavone experiments
Welcome to the technical support center for researchers utilizing 5,7-Diacetoxy-8-methoxyflavone in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common cell culture contamination issues.
Frequently Asked Questions (FAQs)
Product & Handling
Q1: What is this compound and what are its common applications?
This compound is a natural product found in plants of the Scutellaria genus.[1] It is known to exhibit inhibitory activity against cAMP phosphodiesterase, making it a compound of interest for various research applications, including cancer and neuroprotective studies.[1][2][3]
Q2: How should I properly dissolve and store this compound for cell culture experiments?
Proper dissolution and storage are critical to prevent chemical precipitation that can be mistaken for microbial contamination. It is recommended to consult the manufacturer's datasheet for specific solubility information. Typically, a stock solution is prepared in a sterile solvent like DMSO and then further diluted in culture medium to the final working concentration. Stock solutions should be stored at -20°C or -80°C to maintain stability.
Identifying Contamination
Q3: My cell culture medium turned cloudy and yellow shortly after adding this compound. Is this contamination?
While rapid changes in medium color and turbidity are classic signs of bacterial contamination, it's also possible that the compound has precipitated out of solution, especially at high concentrations.[4][5]
-
To differentiate: First, examine a sample of the medium under a microscope. Bacteria will appear as small, motile rods or cocci, often causing a "quicksand" effect.[5] If no microbes are visible, consider the possibility of precipitation. You can try preparing a fresh dilution of the compound and observing its solubility in the medium before adding it to your cells.
Q4: I've noticed filamentous structures floating in my culture after treatment. What could this be?
Filamentous structures are a hallmark of fungal (mold) contamination.[5][6] These can appear as a fuzzy mass or thin, thread-like growths.[5] Yeast contamination, another type of fungal contamination, will appear as individual round or oval particles that may be budding.[5]
Q5: My cells are growing slowly and look unhealthy, but the medium is clear. What type of contamination should I suspect?
Slow cell growth and changes in morphology without obvious turbidity can be indicative of Mycoplasma contamination.[7] Mycoplasma are very small bacteria that lack a cell wall and are not visible with a standard light microscope.[7] Another possibility is viral contamination, which is also difficult to detect visually.[8] Regular testing for Mycoplasma is highly recommended.[7]
Prevention & Best Practices
Q6: Should I use antibiotics in my culture medium when working with this compound?
The use of antibiotics in routine cell culture is a topic of debate. While they can help prevent bacterial contamination, they can also mask low-level contamination and may have off-target effects on cells.[9][10] If you choose to use antibiotics, it's advisable to periodically culture your cells without them to unmask any cryptic contamination.[10] The best defense against contamination is a strict aseptic technique.[4]
Q7: How can I be sure my this compound stock solution is not a source of contamination?
To ensure your stock solution is sterile, it can be filter-sterilized using a 0.22 µm syringe filter before being aliquoted and stored. This is particularly important if you are dissolving the compound in a non-sterile solvent.
Troubleshooting Guides
Guide 1: Differentiating Compound Precipitation from Bacterial Contamination
This guide will help you determine if unexpected particulates in your culture are due to the test compound or a bacterial contamination.
| Observation | Potential Cause | Recommended Action |
| Medium is cloudy/turbid; pH drops (medium turns yellow) | Bacterial Contamination | Discard the culture immediately. Decontaminate the incubator and biosafety cabinet.[5] Review aseptic technique. |
| Precipitate or crystals visible, often settling at the bottom of the flask/plate | Compound Precipitation | Check the solubility of this compound in your specific culture medium. Consider lowering the final concentration or using a different solvent for the stock solution. |
| Microscopic Examination | ||
| Small, motile particles (cocci or rods) visible between cells | Bacterial Contamination | Confirm by Gram stain if necessary. Discard culture. |
| No motile particles visible; crystalline or amorphous structures may be present | Compound Precipitation | Prepare a cell-free flask with medium and the compound at the same concentration to observe for precipitation. |
Guide 2: Identifying and Managing Common Contaminants
Use this table to identify potential contaminants and take appropriate action.
| Contaminant Type | Visual & Microscopic Clues | Immediate Actions | Prevention |
| Bacteria | Rapidly cloudy medium, pH drop (yellow color), unpleasant odor. Small, motile particles under microscope.[4][5] | Discard contaminated cultures.[5] Disinfect workspace and incubator.[11] | Strict aseptic technique, use of sterile reagents and media, regular cleaning of equipment.[4][11] |
| Yeast | Medium may become slightly turbid and turn yellow over time. Round or oval budding particles visible under microscope.[5] | Discard contaminated cultures.[5] | Ensure proper air filtration, decontaminate incubators weekly.[4] |
| Mold | Filamentous hyphae, may form fuzzy colonies on the surface. Thin, thread-like structures visible under microscope.[5] | Discard contaminated cultures immediately and carefully to avoid spore dispersal.[6] | Regularly replace HEPA filters, keep lab surfaces clean and dry.[4] |
| Mycoplasma | Often no visible signs. May cause reduced cell growth rate, changes in cell morphology, and decreased transfection efficiency.[7] | Isolate suspected cultures. Test for Mycoplasma using PCR, ELISA, or DNA staining.[7] Discard positive cultures. | Quarantine and test all new cell lines.[4] Use Mycoplasma-free certified reagents and serum.[4] |
| Cross-Contamination | Overgrowth of a different cell type with a distinct morphology. | Isolate the culture. Verify cell line identity using DNA fingerprinting or karyotyping.[12] | Handle only one cell line at a time.[10] Use separate media and reagents for each cell line. |
Experimental Protocols
Protocol 1: Aseptic Technique for Handling this compound
-
Preparation: Before starting, disinfect the biosafety cabinet (BSC) with 70% ethanol.[4] Ensure all materials (pipette tips, tubes, flasks) entering the BSC are also sprayed with ethanol.
-
Personal Protective Equipment (PPE): Wear a clean lab coat, gloves, and safety glasses.
-
Reagent Handling: When preparing the stock solution, use sterile, disposable labware. If the solvent is not certified sterile, filter-sterilize the final stock solution through a 0.22 µm filter into a sterile container.
-
Cell Treatment: When adding the diluted compound to your cell cultures, work efficiently to minimize the time the flasks or plates are open. Avoid passing your hands over open containers.
-
Incubation: Place treated cultures back into a clean, dedicated incubator.
-
Cleanup: After your work is complete, disinfect the BSC again and dispose of all waste properly.
Protocol 2: Routine Cell Culture Monitoring
-
Daily Visual Inspection: Check your cultures daily for any signs of contamination, such as turbidity, color change, or visible microbial growth.
-
Regular Microscopic Examination: At each passage, examine your cells under an inverted microscope. Look for healthy morphology and the absence of any visible microbial contaminants between the cells.
-
Mycoplasma Testing: Perform routine Mycoplasma testing on all cell lines, for instance, every 1-2 months.[4]
-
Record Keeping: Maintain a detailed log for each cell line, noting passage number, date, and any observations. This can help trace the source of contamination if it occurs.
Visual Guides
Caption: A typical workflow for cell-based experiments involving a test compound.
Caption: A decision tree for troubleshooting suspected cell culture contamination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 7. 细胞培养污染故障排除 [sigmaaldrich.com]
- 8. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 9. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ibidi.com [ibidi.com]
- 11. The Simple Ways to Prevent Cell Culture Contamination [fishersci.com]
- 12. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of 5,7-Diacetoxy-8-methoxyflavone and 5,7-dihydroxy-8-methoxyflavone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two closely related flavones: 5,7-Diacetoxy-8-methoxyflavone and its parent compound, 5,7-dihydroxy-8-methoxyflavone, commonly known as wogonin. While direct comparative studies are limited, this document synthesizes the available experimental data to highlight their distinct and potentially overlapping pharmacological profiles.
Introduction
5,7-dihydroxy-8-methoxyflavone (wogonin) is a well-characterized natural flavonoid isolated from the root of Scutellaria baicalensis (Baikal skullcap), a plant used extensively in traditional medicine.[1][2] Wogonin has demonstrated a wide range of therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects.[1][3][4]
This compound is the acetylated derivative of wogonin. Acetylation is a common chemical modification of flavonoids aimed at improving their physicochemical properties, such as stability and bioavailability.[5] It is hypothesized that this compound may act as a prodrug, being metabolized in vivo to release the active wogonin.[5][6]
Comparative Bioactivity Profile
The primary reported bioactivity for this compound is the inhibition of cAMP phosphodiesterase, while wogonin is known to modulate multiple targets, including the GABA-A receptor and key signaling pathways involved in inflammation and cancer.[3][7]
Quantitative Bioactivity Data
Table 1: Neuroprotective Activity of 5,7-dihydroxy-8-methoxyflavone (Wogonin)
| Bioactivity | Target | Assay | Value | Reference |
| Anxiolytic | GABA-A Receptor (Benzodiazepine Site) | Radioligand Binding | K_i = 0.92 µM | [8] |
| GABAA Receptor Modulation | GABA-A Receptor | Electrophysiology | IC_50 = 1.26 µM |
Table 2: Anticancer Activity of 5,7-dihydroxy-8-methoxyflavone (Wogonin)
| Cancer Cell Line | Bioactivity | IC_50 Value | Reference |
| SW48 (Colorectal) | Antiproliferative | 8 µM | [5] |
| Various | Apoptosis Induction, Cell Cycle Arrest | Varies | [1][9] |
| A549 (Lung), SGC-7901 (Stomach) | Growth Inhibition, Apoptosis | Dose-dependent | [5] |
| HCT-116 (Colorectal) | Apoptosis | Dose-dependent | [1] |
| MCF-7 (Breast) | Antiproliferative, G1 Arrest | Dose- and time-dependent | [1] |
| A2780 (Ovarian) | Apoptosis | 200 µM | [2] |
Table 3: Anti-inflammatory Activity of 5,7-dihydroxy-8-methoxyflavone (Wogonin)
| Bioactivity | Target/Pathway | Effect | Reference |
| Inhibition of Inflammatory Mediators | iNOS, COX-2, TNF-α, IL-1β | Suppression of expression/production | [4][10][11] |
| Modulation of Signaling Pathways | NF-κB, Nrf2 | Inhibition of NF-κB, Activation of Nrf2 | [10] |
Signaling Pathways
5,7-dihydroxy-8-methoxyflavone (Wogonin)
Wogonin modulates several critical signaling pathways implicated in disease pathogenesis. Its anti-inflammatory effects are partly mediated through the inhibition of the NF-κB pathway and the activation of the Nrf2/antioxidant response element (ARE) pathway.
This compound
The primary proposed mechanism for this compound is the inhibition of cAMP phosphodiesterase (PDE). PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP), a crucial second messenger. By inhibiting PDE, this compound would increase intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events.
The Prodrug Hypothesis: From Diacetoxy to Dihydroxy
Acetylation of flavonoids is a strategy known to enhance their metabolic stability and cellular uptake.[5] It is highly probable that this compound functions as a prodrug of wogonin. In this model, the acetyl groups increase the lipophilicity of the molecule, facilitating its absorption across cell membranes. Once inside the cell, esterase enzymes would hydrolyze the acetyl groups, releasing the active 5,7-dihydroxy-8-methoxyflavone (wogonin) to exert its biological effects.
Experimental Protocols
cAMP Phosphodiesterase (PDE) Activity Assay (General Protocol)
This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by PDE.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl2).
-
Incubation: In a microplate, combine the PDE enzyme, the test compound (this compound) at various concentrations, and a substrate solution containing a known amount of cAMP, including radioactively labeled [³H]-cAMP.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes at 30°C), terminate the reaction by heat inactivation (e.g., boiling for 2 minutes).
-
Conversion to Adenosine: Add snake venom nucleotidase to convert the [³H]-5'-AMP product to [³H]-adenosine.
-
Separation: Use anion-exchange resin to separate the unreacted [³H]-cAMP from the [³H]-adenosine product.
-
Quantification: Measure the radioactivity of the [³H]-adenosine in the eluate using a scintillation counter. The amount of product formed is inversely proportional to the inhibitory activity of the test compound.
GABA-A Receptor Binding Assay (General Protocol)
This assay determines the affinity of a compound for the benzodiazepine binding site on the GABA-A receptor.
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and perform differential centrifugation to isolate the synaptic membranes containing GABA-A receptors.
-
Binding Reaction: Incubate the prepared membranes with a radioligand specific for the benzodiazepine site (e.g., [³H]-Flunitrazepam or [³H]-Muscimol) and varying concentrations of the test compound (5,7-dihydroxy-8-methoxyflavone).
-
Determination of Non-specific Binding: In a parallel set of experiments, include a high concentration of an unlabeled ligand (e.g., diazepam) to saturate the receptors and determine the level of non-specific binding.
-
Separation of Bound and Free Ligand: After incubation, rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki or IC50 value of the test compound by analyzing the competition binding data.
Conclusion
5,7-dihydroxy-8-methoxyflavone (wogonin) is a multifaceted bioactive compound with well-documented anti-inflammatory, anticancer, and neuroprotective properties, mediated through its interaction with various signaling pathways and receptors. In contrast, this compound is primarily noted for its potential as a cAMP phosphodiesterase inhibitor.
The structural relationship and the known effects of flavonoid acetylation strongly suggest that this compound likely serves as a prodrug for wogonin, offering potentially improved pharmacokinetic properties. This could translate to enhanced in vivo efficacy. Further research is warranted to directly compare the bioactivities of these two compounds and to confirm the in vivo hydrolysis of the diacetoxy form to wogonin. Such studies would be invaluable for the development of wogonin-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anxiolytic effect of wogonin, a benzodiazepine receptor ligand isolated from Scutellaria baicalensis Georgi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The Therapeutic Potential of Wogonin Observed in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Phosphodiesterase Inhibitors: 5,7-Diacetoxy-8-methoxyflavone in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5,7-diacetoxy-8-methoxyflavone and other prominent phosphodiesterase (PDE) inhibitors, supported by experimental data and detailed methodologies. Phosphodiesterases are a superfamily of enzymes crucial in regulating intracellular signaling pathways by hydrolyzing cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] By inhibiting these enzymes, PDE inhibitors can elevate intracellular levels of cAMP and/or cGMP, leading to a wide range of physiological effects and therapeutic applications.[1][3]
This compound is a natural flavonoid, reportedly isolated from plants of the Scutellaria genus, that has demonstrated inhibitory activity against cAMP phosphodiesterase.[4] This guide places this compound in the broader context of well-characterized PDE inhibitors to aid in research and drug development efforts.
The Central Role of PDEs in Cellular Signaling
The therapeutic action of PDE inhibitors is rooted in their ability to modulate the cAMP and cGMP signaling pathways. These pathways are fundamental to countless cellular processes.
-
cAMP Signaling Pathway: Initiated by the activation of adenylyl cyclase, which synthesizes cAMP from ATP, this pathway regulates functions such as cardiac contractility, smooth muscle relaxation, and inflammatory responses.[1][5][6] The signal is terminated by cAMP-specific PDEs, which hydrolyze cAMP to the inactive 5'-AMP.[3]
-
cGMP Signaling Pathway: Activated by guanylyl cyclases, which produce cGMP from GTP, this pathway is a key regulator of vasodilation, platelet aggregation, and neuronal signaling.[5][7] The signal is attenuated by cGMP-specific PDEs (like PDE5), which convert cGMP to 5'-GMP.[6][8]
There is also significant "cross-talk" between these pathways, where the activity of certain PDEs can be influenced by both cyclic nucleotides, allowing for complex regulatory control.[7][9][10]
References
- 1. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 7. ahajournals.org [ahajournals.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Cardiac PDEs and crosstalk between cAMP and cGMP signalling pathways in the regulation of contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Effects of 5,7-Diacetoxy-8-methoxyflavone and Standard Chemotherapies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Note: Direct in vivo studies on the anticancer effects of 5,7-Diacetoxy-8-methoxyflavone are limited in publicly available literature. This guide provides a comparative analysis of its parent compound, 5,7-dihydroxy-8-methoxyflavone (Wogonin) , against the standard chemotherapeutic agents Cisplatin and Doxorubicin , based on available preclinical data from animal models. This compound is likely a prodrug of Wogonin, meaning it is converted into the active form (Wogonin) within the body. Therefore, the data presented for Wogonin is highly relevant for predicting the potential efficacy of this compound.
Executive Summary
This guide offers a comparative overview of the in vivo anticancer efficacy of the flavonoid Wogonin and the conventional chemotherapy drugs, Cisplatin and Doxorubicin. The data is compiled from various preclinical studies using xenograft animal models for different cancer types. Wogonin demonstrates notable tumor growth inhibition with a favorable safety profile, positioning it as a potential candidate for further investigation, either as a standalone therapy or in combination with standard treatments. Cisplatin and Doxorubicin, while potent, exhibit well-documented toxicities that often limit their clinical use.
Comparative Performance Data
The following tables summarize the quantitative data on the anticancer effects of Wogonin, Cisplatin, and Doxorubicin in various animal models.
Table 1: In Vivo Efficacy of Wogonin in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Dosage and Administration | Key Findings |
| Colon Cancer | Nude Mice | HT-29 | 10 mg/kg, oral, 3 times/week for 43 days | Significant inhibition of tumor growth.[1] |
| Colon Cancer | Nude Mice | SW480 | 2 µM, intraperitoneal, every other day for 10 days | Significant decrease in tumor weight and volume.[2] |
Table 2: In Vivo Efficacy of Cisplatin in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Dosage and Administration | Key Findings |
| Lung Cancer (SCLC) | Nude Mice | H526 | 3.0 mg/kg, intraperitoneal, single dose | Tumor response recorded, used to induce resistance.[3] |
| Lung Cancer | NOD/SCID Mice | Patient-Derived | 10 mg/kg, intravenous, every 2 days for 18 days | Varied responses, mirroring clinical heterogeneity.[4] |
Table 3: In Vivo Efficacy of Doxorubicin in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Dosage and Administration | Key Findings |
| Prostate Cancer | Nude Mice | PC3 | 4 or 8 mg/kg, intraperitoneal, single dose on day 10 | Significant tumor growth inhibition at day 18 and 22.[5] |
| Prostate Cancer | Nude Mice | PC3 | 2.5-10 mg/kg, intraperitoneal | Dose-dependent delay in tumor growth. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate the replication and further development of these studies.
Xenograft Tumor Model Establishment
-
Cell Culture: Human cancer cell lines (e.g., HT-29 for colon, H526 for lung, PC3 for prostate) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Animal Models: Athymic nude mice or NOD/SCID mice (typically 4-6 weeks old) are used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 to 2.5 x 10^7 cells) in a sterile medium, sometimes mixed with Matrigel, is injected subcutaneously into the flank of each mouse.[6][7]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly (e.g., 2-3 times per week) by measuring the major (L) and minor (W) diameters with calipers. Tumor volume (V) is calculated using the formula: V = 0.5 × L × W².[2]
-
Treatment Initiation: Treatment commences when the tumors reach a predetermined size (e.g., 50-150 mm³).[7]
Drug Administration Protocols
-
Wogonin:
-
Oral Administration: Wogonin is suspended in a vehicle (e.g., saline, 0.5% carboxymethylcellulose) and administered orally using a gavage needle at a specified dosage and schedule (e.g., 10 mg/kg, 3 times/week).[1]
-
Intraperitoneal Injection: Wogonin is dissolved in a suitable solvent (e.g., DMSO) and diluted with saline for intraperitoneal injection at the desired concentration and frequency (e.g., 2 µM, every other day).[2]
-
-
Cisplatin:
-
Intraperitoneal Injection: Cisplatin is typically dissolved in sterile saline and administered via intraperitoneal injection. Dosages and schedules can vary depending on the study design (e.g., a single high dose of 3.0 mg/kg or multiple lower doses).[3]
-
-
Doxorubicin:
-
Intraperitoneal Injection: Doxorubicin is dissolved in sterile saline and administered via intraperitoneal injection. The dosing can be a single administration or multiple doses over a period (e.g., 4 or 8 mg/kg, single dose).[5]
-
Toxicity and Efficacy Assessment
-
Tumor Growth Inhibition: The primary efficacy endpoint is the inhibition of tumor growth, assessed by comparing the tumor volumes in treated groups to the control (vehicle-treated) group.
-
Toxicity Monitoring: Animal well-being is monitored throughout the study. This includes regular body weight measurements, observation for any clinical signs of toxicity (e.g., changes in behavior, posture, or fur), and, in some studies, analysis of blood and organ tissues at the end of the experiment.
-
Immunohistochemistry and Western Blotting: At the end of the study, tumors are excised, and tissues are processed for immunohistochemical or western blot analysis to evaluate the expression of relevant biomarkers and signaling proteins.
Signaling Pathways and Mechanisms of Action
The anticancer effects of Wogonin, Cisplatin, and Doxorubicin are mediated through distinct signaling pathways.
Wogonin: PI3K/Akt and Hippo Signaling Pathways
Wogonin has been shown to induce apoptosis and inhibit cell proliferation by targeting key signaling pathways involved in cancer progression.
Caption: Wogonin inhibits the PI3K/Akt pathway and modulates the Hippo pathway, leading to apoptosis and reduced proliferation.
Cisplatin: DNA Damage Response Pathway
Cisplatin exerts its cytotoxic effects primarily by inducing DNA damage, which activates cellular DNA damage response pathways, ultimately leading to apoptosis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Effects of wogonin on the growth and metastasis of colon cancer through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts | In Vivo [iv.iiarjournals.org]
- 4. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of prostate cancer growth using doxorubicin assisted by ultrasound-targeted nanobubble destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COLO-205 Xenograft Model - Altogen Labs [altogenlabs.com]
A Comparative Analysis of 5,7-Diacetoxy-8-methoxyflavone and Established Therapeutics in Inflammation and Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of 5,7-Diacetoxy-8-methoxyflavone and its related methoxyflavones against established drugs in the fields of inflammation and cancer. The data presented is based on available preclinical research and aims to offer an objective comparison to inform further investigation and drug development efforts.
Executive Summary
This compound is a naturally occurring flavonoid that has been identified as a cAMP phosphodiesterase inhibitor[1]. While specific efficacy data for this compound is limited, extensive research on the closely related 5,7-dimethoxyflavone suggests potential therapeutic applications in conditions where phosphodiesterase (PDE), inflammatory, or cell proliferation pathways are dysregulated. This guide will primarily utilize data for 5,7-dimethoxyflavone as a proxy to compare its performance against standard-of-care drugs in anti-inflammatory and anti-cancer contexts.
Anti-Inflammatory Efficacy
Methoxyflavones, including 5,7-dimethoxyflavone, have demonstrated anti-inflammatory properties. The primary mechanism of action for many anti-inflammatory drugs, such as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis. While direct comparative studies are scarce, the available data allows for a preliminary assessment of potency.
Quantitative Comparison: Anti-Inflammatory Activity
| Compound | Target | IC50 (µM) | Selectivity (COX-1/COX-2) |
| 5,7-Dimethoxyflavone | PDE5 | 10.64[2] | Not Applicable |
| Ibuprofen | COX-1 | 12[3] | 0.15[3] |
| COX-2 | 80[3] | ||
| Celecoxib | COX-1 | 82[3] | 12[3] |
| COX-2 | 6.8[3] | ||
| Diclofenac | COX-1 | 0.076[3] | 2.9[3] |
| COX-2 | 0.026[3] |
Note: The mechanism of 5,7-dimethoxyflavone's anti-inflammatory effect may also be linked to its phosphodiesterase inhibitory activity, which can modulate inflammatory signaling pathways. A direct comparison of IC50 values with COX inhibitors should be interpreted with caution as they target different enzymes.
Signaling Pathway: Cyclooxygenase (COX) Inhibition
References
Structure-Activity Relationship of 5,7-Diacetoxy-8-methoxyflavone and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5,7-Diacetoxy-8-methoxyflavone and its analogs, focusing on their anti-inflammatory and cytotoxic properties. The information presented is collated from various experimental studies to aid in the understanding of how structural modifications to the flavone backbone influence biological activity.
Core Structure and Analogs
The core structure under consideration is the flavone backbone, with specific interest in substitutions at the 5, 7, and 8 positions of the A-ring, as well as modifications on the B-ring. This compound is a derivative of the naturally occurring flavone wogonin (5,7-dihydroxy-8-methoxyflavone). The introduction of acetoxy groups at positions 5 and 7 is a common strategy to potentially enhance bioavailability, which can be hydrolyzed in vivo to the active dihydroxy form.
The biological activity of this class of compounds is significantly influenced by the substitution pattern of hydroxyl (-OH), methoxy (-OCH₃), and acetoxy (-OCOCH₃) groups.
Comparative Biological Activity
The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of this compound analogs. The data has been compiled from multiple sources to provide a comparative overview.
Table 1: Cytotoxicity of 5,7,8-Substituted Flavone Analogs
| Compound | Substitution | Cell Line | IC₅₀ (µM) | Reference |
| Wogonin | 5,7-dihydroxy-8-methoxy | Various cancer cell lines | 10-50 | [1] |
| 5,7-Dimethoxy-8-hydroxyflavone | 5,7-dimethoxy-8-hydroxy | - | - | - |
| 5-Hydroxy-7,8-dimethoxyflavone | 5-hydroxy-7,8-dimethoxy | - | - | - |
| 5,7,8-Trimethoxyflavone | 5,7,8-trimethoxy | - | >100 | [1] |
| This compound | 5,7-diacetoxy-8-methoxy | - | Not reported | - |
Note: Direct cytotoxic data for this compound was not available in the reviewed literature. Its activity is predicted to be dependent on its conversion to wogonin.
Table 2: Anti-inflammatory Activity of 5,7,8-Substituted Flavone Analogs
| Compound | Assay | Cell Line | Inhibition/IC₅₀ | Reference |
| Wogonin | NO Production | RAW 264.7 | IC₅₀ ~20 µM | [2] |
| 5,7-Dimethoxyflavone | NO Production | RAW 264.7 | Less active than wogonin | [3] |
| 8-Methoxypsoralen | Inflammatory Cytokines | Rat Chondrocytes | Significant reduction | [2] |
Structure-Activity Relationship Summary
Based on the available data, the following SAR can be deduced for 5,7,8-substituted flavones:
-
Hydroxyl Groups: The presence of hydroxyl groups at positions 5 and 7 is crucial for both cytotoxic and anti-inflammatory activities. The 5-OH group can form a hydrogen bond with the C4-keto group, which is believed to contribute to the bioactivity.
-
Methoxy Groups: Methoxy groups, particularly at position 8, are common in active flavonoids. However, excessive methoxylation can lead to a decrease in activity. For instance, 5,7,8-trimethoxyflavone shows reduced cytotoxicity compared to wogonin.[1] The presence of a methoxy group at the C7 position has been shown to enhance anti-inflammatory activity.[4]
-
Acetoxy Groups: Acetoxylation is a prodrug strategy. The in vivo or in situ hydrolysis of acetoxy groups to hydroxyl groups is expected to be a prerequisite for activity.
-
B-Ring Substitution: The substitution pattern on the B-ring also plays a significant role. Hydroxylation on the B-ring can influence the antioxidant and anti-inflammatory properties of the flavone.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for 48-72 hours.
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Complete cell culture medium (DMEM)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A to the supernatant, followed by 50 µL of Griess reagent B.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Visualizations
Signaling Pathway
Caption: NF-κB signaling pathway and points of inhibition by flavonoid analogs.
Experimental Workflow
Caption: General experimental workflow for structure-activity relationship studies.
References
The Neuroprotective Potential of 5,7-Diacetoxy-8-methoxyflavone: A Comparative Guide Based on Structurally Related Flavonoids from Scutellaria
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the neuroprotective effects of 5,7-Diacetoxy-8-methoxyflavone remains limited, its origin from the Scutellaria genus—a rich source of flavonoids with demonstrated neurological benefits—provides a strong rationale for its investigation. This guide offers a comparative analysis of two well-researched neuroprotective flavonoids from Scutellaria, baicalein and wogonin. By examining their mechanisms of action, and efficacy in preclinical models, we can infer the potential neuroprotective profile of this compound and provide a framework for its future evaluation.
Comparative Analysis of Neuroprotective Effects
The neuroprotective efficacy of baicalein and wogonin has been evaluated in various in vitro and in vivo models of neurological damage. The following tables summarize key quantitative data from these studies, highlighting their impact on cell viability, inflammation, and oxidative stress.
Table 1: In Vitro Neuroprotective Effects of Baicalein and Wogonin
| Parameter | Cell Model | Insult | Compound | Concentration | Observed Effect | Reference |
| Cell Viability | PC12 cells | Amyloid β (Aβ₂₅₋₃₅) | Baicalein | 50 µM | Significantly restored mitochondrial membrane potential to ~79% of control. | [1] |
| PC12 cells | Amyloid β (Aβ₂₅₋₃₅) | Wogonin | 50 µM | Significantly restored mitochondrial membrane potential to ~76% of control. | [1] | |
| Primary cortical neurons | Oxygen-glucose deprivation (OGD) | Baicalein | 10, 20, 40 µM | Significantly attenuated neuronal death. | [2] | |
| Oxidative Stress | PC12 cells | Amyloid β (Aβ₂₅₋₃₅) | Baicalein | Not specified | Showed the highest activity in reducing oxidative stress among the tested flavones. | [3] |
| Rat primary cortical cells | Oxidative stress | Wogonin | Not specified | Inhibited oxidative stress-induced neuronal damage. | [4] | |
| Inflammation | PC12 cells | Amyloid β (Aβ₂₅₋₃₅) | Baicalein | Not specified | Suppressed expression of iNOS and COX-2. | [5] |
| PC12 cells | Amyloid β (Aβ₂₅₋₃₅) | Wogonin | Not specified | Suppressed expression of iNOS and COX-2. | [5] | |
| OGD-induced PC12 cells | Ischemia | Baicalein, Wogonin | Not specified | Reduced expression of Toll-like receptor 2 (TLR2) and tumor necrosis factor-alpha (TNF-α). | [3] |
Table 2: In Vivo Neuroprotective Effects of Baicalein and Wogonin
| Parameter | Animal Model | Insult | Compound | Dosage | Observed Effect | Reference |
| Infarct Volume | MCAO rat model | Ischemic stroke | Wogonin | Not specified | Alleviated infarct volume. | [3] |
| Neurological Deficit | MCAO rat model | Ischemic stroke | Baicalin | 100 mg/kg | Reduced neurological deficit scores. | [2] |
| Oxidative Stress | Traumatic Brain Injury (TBI) rat model | TBI | Wogonin | 40 mg/kg | Increased levels of glutathione, superoxide dismutase, and catalase; inhibited malondialdehyde and reactive oxygen species. | [6] |
| Inflammation | GCI/R rat model | Ischemia | Wogonin | Not specified | Suppressed the expression of iNOS and TNF-α. | [3] |
Signaling Pathways in Neuroprotection
Baicalein and wogonin exert their neuroprotective effects by modulating multiple intracellular signaling pathways involved in inflammation, oxidative stress, and apoptosis. The diagrams below illustrate the key pathways targeted by these flavonoids.
Caption: Anti-inflammatory and neuroprotective signaling pathways modulated by baicalein and wogonin.
References
- 1. Neuroprotective Effects of Baicalein, Wogonin, and Oroxylin A on Amyloid Beta-Induced Toxicity via NF-κB/MAPK Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Baicalin and Baicalein on Cerebral Ischemia: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baicalein, Baicalin, and Wogonin: Protective Effects against Ischemia-Induced Neurodegeneration in the Brain and Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinmedjournals.org [clinmedjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
Bridging the Gap: A Comparative Guide to Translating In Vitro Anticancer Findings of Methoxyflavones to In Vivo Models
A Case Study Approximating 5,7-Diacetoxy-8-methoxyflavone
Direct in vivo experimental data for the novel compound this compound remains limited in publicly accessible research. However, its structural similarity to well-studied methoxyflavones allows for a predictive comparison to guide researchers in translating potential in vitro findings to in vivo models. This guide leverages extensive data from its close structural analogs—wogonin (5,7-dihydroxy-8-methoxyflavone) and acacetin (5,7-dihydroxy-4'-methoxyflavone)—to provide a framework for future research. The diacetoxy groups on the target compound are expected to be hydrolyzed to hydroxyl groups by esterases in vivo, making wogonin a particularly relevant surrogate for predicting biological activity.
This guide will compare the in vitro and in vivo anticancer activities of these related flavonoids, detail common experimental protocols, and visualize the key signaling pathways involved, offering a comprehensive resource for researchers aiming to advance novel flavonoids from the laboratory to preclinical studies.
Comparative Efficacy of Structurally Related Flavonoids
To understand the potential of this compound, we can analyze the performance of its analogs. Wogonin and acacetin have demonstrated significant anticancer effects across a variety of cancer cell lines and in animal models.
Table 1: Comparison of In Vitro Anticancer Activity of Related Methoxyflavones
| Compound | Cancer Cell Line | Assay | Key Findings (e.g., IC50) | Mechanism of Action | Reference |
|---|---|---|---|---|---|
| Wogonin | Human Colorectal (HCT-116) | Apoptosis Assay | Induces apoptosis | Regulation of p53 nuclear translocation | [1] |
| Human Ovarian (A2780) | Proliferation Assay | IC50: ~200 µM | Downregulation of ER-α signaling, induction of apoptosis | [2] | |
| Human Prostate (DU145, 22Rv1) | Cell Viability Assay | IC50: ~100 µM | Phosphorylation of AKT, increased nuclear SREBP1 | [3] | |
| Human Lung (A549) | Apoptosis Assay | Significant increase in apoptosis | Modulation of various biochemical pathways | [1] | |
| Human Breast (MCF-7) | Proliferation Assay | Concentration-dependent inhibition | G1 phase cell cycle arrest | [1] | |
| Acacetin | Human Prostate (DU145) | MTT Assay | Dose- and time-dependent decrease in viability | Suppression of Akt/NF-κB signaling, apoptosis induction | [4] |
| Human Liver (HepG2, Huh-7) | Proliferation Assay | Inhibition of cell proliferation | Inhibition of STAT3 activation | [5][6] | |
| Human Breast Cancer | Apoptosis Assay | Induces apoptosis and necroptosis | Sustained ERK1/2 phosphorylation | [7] | |
| Human Colon Cancer | Cell Cycle Analysis | S-phase arrest | Downregulation of cyclin A and CDK2 | [7] |
| 5,7-Dimethoxyflavone | Murine Melanoma (B16F10) | Melanin Content Assay | Increased melanin content | Upregulation of cAMP signaling pathway |[8] |
Table 2: Comparison of In Vivo Anticancer Activity in Xenograft Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
|---|---|---|---|---|---|
| Wogonin | Human T-cell Leukemia | Xenograft Mouse | Not specified | Promotes tumor regression in combination with ABT-263 | [9] |
| Human Prostate Cancer | Xenograft Mouse | 100 mg/kg | Repressed tumor growth without significant toxicity | [3] | |
| Non-small-cell Lung Cancer | Xenograft Mouse | Not specified | Enhances antitumor activity of TRAIL | [9] | |
| Gastric Cancer | BALB/c Nude Mice | 60 mg/kg/day for 12 days | Significantly reduced tumor mass | [10] | |
| Acacetin | Human Prostate (DU145) | Xenograft Nude Mice | Not specified | Significantly reduced tumor size and weight | [4][11] |
| Human Liver (HepG2/RARγ) | BALB/c Mice | 30 mg/kg for 3 weeks | Decreased tumor volume by 61.1% | [5] |
| | Leukemia | Xenograft Mouse | 50 mg/kg for 30-48 days | Significantly suppressed tumor growth |[4][5] |
Experimental Protocols: A Guide for Replication
Translating in vitro results to in vivo models requires standardized and detailed protocols. Below are methodologies for key experiments cited in the comparison tables.
In Vitro Cell Viability: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.[13]
-
Compound Treatment: Aspirate the old media and add 100 µL of fresh media containing the desired concentrations of the flavonoid (e.g., this compound). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Read the absorbance at 570-590 nm using a microplate reader.[12]
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.
Note: Some flavonoids can directly reduce MTT, potentially leading to false-positive results. It is crucial to run parallel controls without cells to account for any compound-specific interference.[14]
In Vivo Tumor Growth: Subcutaneous Xenograft Mouse Model
This model is fundamental for evaluating the in vivo efficacy of a potential anticancer compound.[15][16]
Protocol:
-
Cell Preparation: Culture the selected human cancer cells (e.g., DU145 prostate cancer cells). On the day of inoculation, harvest the cells and resuspend them in a sterile solution like PBS or a mixture of PBS and Matrigel (1:1 ratio).[17][18]
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice) to prevent rejection of the human tumor cells.[15][16]
-
Tumor Inoculation: Subcutaneously inject a specific number of cells (e.g., 5 x 10⁶ cells) in a small volume (e.g., 100-200 µL) into the flank of each mouse.[17][19]
-
Tumor Growth and Measurement: Allow tumors to grow to a palpable size (e.g., ~100 mm³). Monitor tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).[19]
-
Randomization and Treatment: Once tumors reach the target size, randomize mice into control (vehicle) and treatment groups. Administer the test compound (e.g., acacetin at 50 mg/kg) via the desired route (e.g., oral gavage, intraperitoneal injection) according to the planned schedule.[5][19]
-
Endpoint Analysis: Continue treatment and monitoring until the study endpoint (e.g., tumors in the control group reach a maximum allowed size). Euthanize the mice, excise the tumors, and measure their final weight and volume.[19] Further analysis, such as immunohistochemistry or Western blotting of tumor tissue, can be performed to assess biomarkers.
Signaling Pathways and Visualizations
The anticancer effects of wogonin, acacetin, and related flavonoids are mediated through the modulation of complex signaling pathways that control cell proliferation, apoptosis, and survival.
Key Signaling Pathways Modulated by Methoxyflavones
-
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell survival, proliferation, and growth. Flavonoids like wogonin and acacetin have been shown to inhibit this pathway, leading to decreased cancer cell survival.[3][20][21]
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is often constitutively active in cancer cells, promoting proliferation and preventing apoptosis. Acacetin is a known inhibitor of STAT3, directly binding to it and preventing its activation.[5][6][11]
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. Acacetin suppresses this pathway, contributing to its pro-apoptotic effects in cancer cells.[4]
-
Hippo/YAP Pathway: This pathway controls organ size and cell proliferation. Wogonin has been shown to inhibit the effector molecule YAP, thereby suppressing cancer cell growth and metastasis in colon cancer.[22]
-
cAMP Signaling Pathway: An increase in cyclic AMP (cAMP) can trigger various cellular responses. 5,7-dimethoxyflavone activates this pathway in melanoma cells, while this compound is known to be a cAMP phosphodiesterase inhibitor, which would also lead to increased cAMP levels.[8]
Below are Graphviz diagrams visualizing these critical relationships.
References
- 1. admaconcology.com [admaconcology.com]
- 2. Therapy Effects of Wogonin on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Acacetin Inhibits Cell Proliferation and Induces Apoptosis in Human Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanism Discovery of Acacetin Against Cancers: Insights from Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,7-dimethoxyflavone induces melanogenesis in B16F10 melanoma cells through cAMP-dependent signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinmedjournals.org [clinmedjournals.org]
- 10. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. researchgate.net [researchgate.net]
- 15. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 18. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 19. In vivo tumor xenograft study [bio-protocol.org]
- 20. The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways [mdpi.com]
- 21. The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of wogonin on the growth and metastasis of colon cancer through the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 5,7-Diacetoxy-8-methoxyflavone in a Laboratory Setting
The proper disposal of 5,7-Diacetoxy-8-methoxyflavone, a natural product utilized in research for its inhibitory activity on cAMP phosphodiesterase, requires a cautious and systematic approach due to the absence of specific public safety and disposal data.[1][2] In such cases, treating the substance as hazardous waste is the most prudent course of action to ensure the safety of laboratory personnel and to minimize environmental impact.
Waste Identification and Hazard Assessment
Currently, there is no specific classification, including pictograms or hazard statements, readily available for this compound.[1] While a Safety Data Sheet (SDS) for the parent compound, Flavone, indicates it is toxic to aquatic life, another SDS for the related 7-Methoxyflavone suggests no known environmental hazards.[3][4] This conflicting information for structurally similar compounds necessitates a conservative approach. Therefore, this compound should be managed as a hazardous chemical waste.
Key Principles for Handling:
-
Waste Minimization: Whenever possible, aim to reduce the volume of chemical waste generated. This can be achieved by ordering the smallest necessary quantities of the chemical, keeping a precise inventory, and reducing the scale of experiments.[5]
-
Avoid Environmental Release: Under no circumstances should this compound be disposed of down the drain or in regular trash.[3][6] Discharge into the environment must be strictly avoided.[3]
Segregation and Containerization
Proper segregation and containment are critical to prevent accidental reactions and ensure safe disposal.
-
Waste Container: Use a designated, compatible container for collecting this compound waste. Plastic containers are often preferred for their durability.[5] The container must have a secure screw cap and be in good condition, free from cracks or deterioration.[7]
-
Segregation: Store waste containers in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of waste generation.[5][7] It is crucial to segregate incompatible waste types. For instance, store acids and bases separately, and keep oxidizing agents away from organic compounds.[7]
-
Container Filling: Do not overfill waste containers. Leave at least one inch of headspace to allow for expansion.[7] Keep containers closed except when adding waste.[8]
Waste Container Labeling Summary
| Information Required on Label | Description |
| Generator's Name and Location | Name of the principal investigator and the laboratory/room number where the waste was generated. |
| Chemical Name | Clearly write "this compound". Avoid abbreviations or chemical formulas. |
| Concentration | If the waste is a solution, indicate the concentration of the flavone. |
| Hazard Identification | Mark as "Hazardous Waste". If known, specify any particular hazards (e.g., "Toxic to aquatic life" as a precaution). |
| Date of Accumulation Start | The date when the first amount of waste was added to the container. |
Disposal Procedures
The disposal of this compound must be handled through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Waste Collection:
-
Solid Waste: Carefully sweep up solid this compound and place it in the designated hazardous waste container. Avoid creating dust.[3][4]
-
Solutions: Collect solutions containing this compound in a compatible liquid waste container. Segregate halogenated and non-halogenated solvent waste if required by your institution's guidelines.[8]
-
Contaminated Materials: Any materials, such as gloves, weighing paper, or pipette tips, that are contaminated with the compound should be placed in the solid hazardous waste container.
-
-
Container Management:
-
Securely cap the waste container immediately after adding waste.
-
Ensure the container is properly labeled with all required information as detailed in the table above.
-
Store the container in the designated Satellite Accumulation Area.
-
-
Arrange for Pickup:
Empty Container Disposal
Empty containers that held this compound must also be disposed of properly. According to federal regulations, a container is considered "empty" if all waste has been removed by standard practice and no more than 2.5 cm of residue remains.[8] For acutely hazardous waste, triple rinsing is required.[8] Given the unknown hazard level of this compound, it is best practice to:
-
Triple rinse the empty container with a suitable solvent.
-
Collect the rinsate as hazardous waste.
-
Remove or deface the original label on the "empty" container.
-
Dispose of the rinsed container as directed by your institution's EHS guidelines.
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. uprm.edu [uprm.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 5,7-Diacetoxy-8-methoxyflavone
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 5,7-Diacetoxy-8-methoxyflavone.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or a chemical-resistant apron. For larger quantities or when there is a risk of splashing, a disposable coverall is recommended. |
| Respiratory | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used. |
| Footwear | Closed-toe shoes. For situations with a risk of spills, chemical-resistant boots are advised. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with the skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Use appropriate tools and techniques to handle the solid compound, such as spatulas and weighing paper.
-
Ensure an eyewash station and safety shower are readily accessible.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste materials, including contaminated PPE and empty containers, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
Experimental Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
Caption: A logical workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
